2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Descripción
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFMXMRSFIHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271335 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-92-5 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18505-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18505-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Thermodynamic Stability of 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl Acetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl acetic acid (CAS 18505-92-5).[1] Often utilized as a critical intermediate in the synthesis of alpha-adrenoreceptor antagonists (e.g., doxazosin analogs) and guanidine-based antihypertensives, this compound presents unique stability challenges governed by its bicyclic ether motif and chiral center at the C2 position.[1]
This document moves beyond standard datasheet parameters to explore the structure-property relationships (SPR) that dictate its shelf-life, solid-state behavior, and degradation kinetics.[1] It is designed to empower researchers to establish robust control strategies for drug substance development.[1]
Thermodynamic Baseline & Physical Properties[1]
Understanding the thermodynamic baseline is the prerequisite for any stability study.[1] The benzodioxane ring system imparts specific lipophilic and electronic characteristics that differentiate this molecule from simple phenylacetic acid derivatives.[1]
Physicochemical Profile[2][3][4]
| Parameter | Value / Characteristic | Thermodynamic Implication |
| Molecular Weight | 194.18 g/mol | Moderate lattice energy potential.[1] |
| Physical State | Solid (Powder) | Stability is dictated by crystal packing forces.[1] |
| Melting Point | ~130–147 °C (Range varies by enantiopurity) | High MP indicates strong intermolecular H-bonding (dimerization).[1] |
| pKa (Predicted) | 3.4 – 4.2 | Acidic strength comparable to phenylacetic acid; pH-dependent solubility is critical.[1] |
| LogP | ~1.2 – 1.3 | Moderate lipophilicity; prone to partitioning into organic layers during extraction.[1] |
| Chirality | C2 Stereocenter | Critical: The pure enantiomer is thermodynamically metastable relative to the racemate in solution.[1] |
Solid-State Thermodynamics: The Racemate vs. Conglomerate Dilemma
A critical insight for process chemists is the polymorphic nature of benzodioxane derivatives.[1] Literature on analogous 2-substituted benzodioxanes suggests a divergence in solid-state behavior:
-
The Free Acid: Typically crystallizes as a racemic compound (true racemate), where the unit cell contains both enantiomers in a 1:1 ratio.[1] This form is often thermodynamically more stable and has a higher melting point than the pure enantiomer.[1]
-
The Methyl Ester Derivative: Often behaves as a conglomerate (mechanical mixture of pure enantiomeric crystals).[1]
Operational Impact: If you are isolating the pure enantiomer (e.g., S-form), be aware that solution-mediated phase transformation can drive the system toward the racemic crystal structure if any racemization occurs, precipitating the lower-solubility racemate and lowering optical purity.[1]
Chemical Stability & Degradation Pathways[1]
The thermodynamic stability of this molecule is threatened by three primary vectors: oxidative attack at the ether linkage, decarboxylation, and chemically induced racemization.[1]
Autoxidation (The "Ether" Risk)
The C2 position is benzylic-like and adjacent to an ether oxygen.[1] This "doubly activated" C-H bond is susceptible to radical abstraction, leading to hydroperoxide formation and subsequent ring opening.[1]
-
Mechanism: Radical initiation
H-abstraction at C2 Peroxyl radical formation.[1] -
Trigger: Exposure to light (UV) and transition metals (Fe, Cu).
-
Mitigation: Storage under
and use of opaque containers is mandatory.
Decarboxylation
While phenylacetic acids are generally stable, the electron-donating nature of the oxygen atoms in the benzodioxane ring can facilitate decarboxylation under high thermal stress (>150°C), particularly in the presence of Lewis acids.
Chiral Instability (Racemization)
The proton at C2 is weakly acidic due to the inductive effect of the carboxyl group and the ether oxygen.
-
Condition: Strong basic conditions (pH > 10) or high temperatures.[1]
-
Thermodynamic Drive:
for the conversion of pure enantiomer to racemate (entropy driven).[1]
Visualization: Degradation Pathways[1]
Figure 1: Primary degradation pathways. The oxidative route at C2 is the most significant risk during long-term storage.[1]
Experimental Protocols: Self-Validating Systems
To empirically determine the stability profile, do not rely on generic conditions.[1] Use this targeted stress-testing protocol.
Protocol A: Thermodynamic Solubility & Polymorph Screening (Slurry Method)
Purpose: To identify the most stable crystal form and prevent phase changes during formulation.
-
Preparation: Create supersaturated solutions of the compound in three solvents with varying polarity: Water (pH 2), Isopropanol, and Ethyl Acetate.
-
Slurry: Add excess solid to create a suspension.[1] Stir at 25°C and 50°C for 48 hours.
-
Analysis: Filter the solid. Analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry) .[1]
-
Validation: If the PXRD pattern changes from the starting material, a phase transformation (metastable
stable) has occurred.[1] The final solid represents the thermodynamically stable polymorph.[1]
Protocol B: Oxidative Stress Testing
Purpose: To quantify the sensitivity of the C2-ether linkage.[1]
-
Control: Dissolve compound in Methanol/Water (50:50).[1] Store at 4°C in dark.
-
Stress: Dissolve compound in Methanol/Water containing 0.3%
. -
Catalyst Spike (Optional): Add 5 ppm
to simulate metallic impurities from manufacturing equipment. -
Timepoints: T=0, 4h, 24h, 48h.
-
Detection: Analyze via HPLC-UV (280 nm) coupled with Mass Spectrometry. Look for +16 Da (hydroxylation) or +32 Da (peroxidation) peaks.
Protocol C: Chiral Stability Assessment
Purpose: To determine the rate of racemization.[1]
Method: Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1] Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] Procedure:
-
Incubate the pure enantiomer in phosphate buffer at pH 7.4 and pH 10.0 at 40°C.
-
Inject samples every 24 hours.
-
Calculation: Plot
vs. time. The slope represents the racemization rate constant.[1]
Synthesis & Impurity Management
The thermodynamic stability of the final product is often dictated by the impurities carried over from synthesis.[1]
-
Synthesis Route: Typically involves the alkylation of catechol with alpha-epichlorohydrin or 2,3-dibromopropionate.[1]
-
Critical Impurity: Unreacted catechol .[1]
Visualization: Stability Testing Workflow
Figure 2: Decision logic for stability classification. Note the specific branches for oxidative vs. chiral failure modes.
References
-
Gu, L. (2025).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Springer.[1] (General reference on carboxylic acid stability mechanisms).
-
Vasquez, Y., et al. (2014).[1] "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes". Journal of Organic Chemistry. Link (Provides foundational data on the synthesis and chiral integrity of 2-substituted benzodioxanes).
-
CymitQuimica . (2025).[1][2] Product Data: 1,4-Benzodioxane-2-carboxylic acid derivatives. Link (Source for physical property ranges of analogs).
-
Bianchi, G., et al. (2006).[1] "Resolution of 2-substituted 1,4-benzodioxanes by entrainment". Tetrahedron: Asymmetry. (Establishes the "racemic compound vs. conglomerate" behavior in this chemical family).
-
PubChem . (2025).[1][2][3] Compound Summary: 2,3-Dihydro-1,4-benzodioxin-2-acetic acid (CAS 18505-92-5).[1][2][4] Link (Verification of chemical identifiers and computed properties).
Sources
CAS number and identifiers for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Technical Whitepaper: Characterization and Utility of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Executive Summary
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS 18505-92-5) is a critical bicyclic building block in medicinal chemistry, serving as a homologated derivative of the more common 1,4-benzodioxane-2-carboxylic acid. This compound features a 1,4-benzodioxane (also known as 1,4-benzodioxin) scaffold fused with an acetic acid side chain at the C2 position.[1][2] Its structural significance lies in its ability to project the carboxylic acid functionality further from the lipophilic core compared to its lower homologues, influencing binding affinity in alpha-adrenergic antagonists (e.g., Doxazosin analogs) and idazoxan-like imidazoline ligands. This guide details the chemical identity, validated synthetic protocols, and quality control parameters for this intermediate.
Chemical Identity & Identifiers
The accurate identification of this compound is essential due to the prevalence of regioisomers (e.g., the 6-acetic acid isomer) and enantiomers. The data below refers to the racemic mixture unless specified.
| Parameter | Identifier / Value |
| Chemical Name | 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid |
| CAS Number | 18505-92-5 |
| Synonyms | 1,4-Benzodioxan-2-ylacetic acid; (2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| PubChem CID | 267534 |
| InChI Key | GWQOQQVKVOOHTI-UHFFFAOYSA-N |
| SMILES | OC(=O)CC1OC2=CC=CC=C2O1 |
| Related CAS | 18505-91-4 (Nitrile precursor); 70918-53-5 ((R)-Carboxylic acid analog) |
Physicochemical Profile
Understanding the physical behavior of this acid is crucial for isolation and formulation.
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water at neutral pH; soluble in alkaline aqueous solutions (forming the carboxylate salt).
-
Acidity (pKa): Calculated ~3.8 – 4.2 (typical for alkoxy-substituted acetic acids).
-
Lipophilicity (LogP): ~1.2 (Predicted). The benzodioxane ring provides a lipophilic anchor, while the acetic acid tail adds polarity.
Synthetic Pathways & Mechanism
The synthesis of CAS 18505-92-5 requires a strategy that establishes the 1,4-dioxane ring while simultaneously introducing the two-carbon side chain. A direct alkylation of catechol with a pre-functionalized C4-linker is the most "field-proven" and scalable approach, superior to multi-step homologation of the C2-carboxylic acid.
The Nitrile Route (Authoritative Protocol)
This route utilizes allyl cyanide as a starting material to generate a reactive electrophile, which then undergoes a double nucleophilic substitution with catechol.
-
Precursor Activation: Allyl cyanide is brominated to form 3,4-dibromobutyronitrile .[2] This creates two electrophilic sites: a primary bromide at C4 and a secondary bromide at C3.
-
Cyclization (Ring Formation): Catechol (1,2-dihydroxybenzene) acts as a dinucleophile. Under basic conditions (K₂CO₃), one phenolic hydroxyl displaces the primary bromide, and the second displaces the secondary bromide (intramolecular cyclization). This forms the 1,4-benzodioxane ring with a cyanomethyl side chain.
-
Hydrolysis: The resulting nitrile intermediate (1,4-benzodioxan-2-yl-acetonitrile, CAS 18505-91-4) is hydrolyzed using mineral acid (HCl) to yield the target acetic acid derivative.[2]
Figure 1: Retrosynthetic logic for the preparation of CAS 18505-92-5 via the nitrile intermediate.
Experimental Protocol
Safety Warning: Bromine is highly corrosive and toxic. Allyl cyanide is toxic. All operations must be performed in a fume hood.
Step 1: Preparation of 3,4-Dibromobutyronitrile
-
Charge: Place 472 g of allyl cyanide (7.0 mol) in a reactor containing 1.4 L of ethyl acetate.
-
Cool: Chill the solution to -10°C to control the exothermic addition.
-
Add: Add 1134 g of bromine (7.1 mol) dropwise over 90 minutes, maintaining temperature < 0°C.
-
Result: The solution contains 3,4-dibromobutyronitrile ready for the next step without isolation (in-situ use is preferred to avoid handling the lachrymator).
Step 2: Cyclization to 1,4-Benzodioxan-2-yl-acetonitrile
-
Prepare Base: In a separate vessel, suspend 705 g of catechol (6.4 mol) and 1987 g of anhydrous potassium carbonate (14.4 mol) in 5.0 L of ethyl acetate.
-
Combine: Add the cold 3,4-dibromobutyronitrile solution to the catechol suspension.
-
Reaction: Heat to reflux (approx. 77°C) for 4 hours. Monitor by TLC or HPLC for consumption of catechol.
-
Workup: Cool to room temperature. Filter off inorganic salts (KBr). Evaporate the filtrate to obtain the crude oil.[3]
-
Purification: Distill under reduced pressure. Collect the fraction boiling at 131–138°C at 1.1–1.4 mmHg .
-
Yield Check: Expect ~60-70% yield of the nitrile (CAS 18505-91-4).
-
Step 3: Hydrolysis to the Acid
-
Hydrolysis: Reflux the purified nitrile in concentrated hydrochloric acid (6N to 12N) for 4–6 hours.
-
Isolation: Cool the mixture. The acid may precipitate directly. If not, extract with dichloromethane, dry over MgSO₄, and evaporate.
-
Recrystallization: Purify the crude solid from a mixture of Ethyl Acetate/Hexane to yield pure 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid .
Figure 2: Operational workflow for the synthesis and purification of CAS 18505-92-5.
Applications in Drug Discovery
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for other bicyclic aromatics.
-
Alpha-Adrenoreceptor Antagonists: The acetic acid side chain serves as a linker to attach basic nitrogen heterocycles (e.g., piperazines). This mimics the structure of Doxazosin and Proroxan , where the benzodioxane ring binds to the lipophilic pocket of the receptor.
-
Antidepressant Research: This compound is a direct intermediate in the synthesis of Azaloxan (CGS-7135A), a psychostimulant/antidepressant. In Azaloxan, the acid is reduced to an alcohol or coupled directly to a piperidine ring.
-
Guanoxan Analogs: While Guanoxan typically uses a methyl-guanidine side chain, the acetic acid derivative allows for the synthesis of "extended" analogs to probe the depth of the receptor binding site.
Quality Control & Analytics
To ensure the integrity of the synthesized material, the following specifications should be met:
-
HPLC Purity: >98.0% (Area %).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.4 (s, 1H, -COOH)
-
δ 6.8–6.9 (m, 4H, Aromatic)
-
δ 4.4 (m, 1H, CH at C2)
-
δ 4.2 (dd, 1H, CH at C3)
-
δ 3.9 (dd, 1H, CH at C3)
-
δ 2.6–2.7 (d, 2H, -CH₂-COOH)
-
-
Impurity Profile: Must be free of unreacted catechol (oxidative liability) and the nitrile intermediate (incomplete hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 267534, 2,3-Dihydro-1,4-benzodioxin-2-acetic acid. Retrieved from [Link]
-
Huebner, C. F. (1982). United States Patent 4,329,348: 1-(1-{2-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]ethyl}piperidin-4-yl)imidazolidin-2-one (Azaloxan).[2] Ciba-Geigy Corporation.[2]
-
PrepChem (2024). Synthesis of 1,4-benzodioxan-2-yl-acetonitrile. Retrieved from [Link]
Sources
Technical Guide: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid as a Pharmaceutical Intermediate
The following technical guide details the role, synthesis, and application of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS 18505-92-5) in pharmaceutical development.
Executive Summary & Chemical Identity[1][2]
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (hereafter referred to as 2-BDAA ) is a specialized building block used in medicinal chemistry to introduce the "privileged" 1,4-benzodioxan scaffold into drug candidates. Unlike the more common 2-carboxylic acid derivative (used in Doxazosin), 2-BDAA possesses an extended two-carbon (acetic) side chain.
This structural distinction is critical: it serves as the primary gateway to ethyl-linked benzodioxan pharmacophores, a structural motif frequently exploited to modulate selectivity between
Chemical Specifications
| Property | Specification |
| CAS Number | 18505-92-5 |
| IUPAC Name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–110 °C (literature variance: 106–112 °C) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Isomerism | Contains one chiral center at C2.[1] Often used as a racemate, but (S)-enantiomers are preferred for specific 5-HT targets. |
Critical Distinction: Do not confuse 2-BDAA with:
1,4-Benzodioxan-2-carboxylic acid (CAS 3663-82-9): The precursor to Doxazosin. It lacks the methylene spacer.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS 17253-11-1): An isomer where the acetic acid is attached to the benzene ring, not the dioxane ring.
Pharmaceutical Applications & Mechanism[1]
The "Linker Length" Effect in SAR
In medicinal chemistry, the distance between the aromatic benzodioxan headgroup and the basic amine center (pharmacophore) dictates receptor selectivity.
-
Methyl Linker (
): Derived from 2-chloromethyl-1,4-benzodioxan. Found in Guanoxan (antihypertensive) and Piperoxan . -
Ethyl Linker (
): Derived from 2-BDAA . Found in Azaloxan (psychostimulant/antidepressant) and high-affinity 5-HT1A ligands.
2-BDAA is the essential precursor for the Ethyl Linker class. It allows for the synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanol and subsequent ethyl-amines, which exhibit distinct binding profiles compared to their methyl analogs.
Key Drug Synthesis: Azaloxan
Azaloxan (CGS-7135A) utilizes 2-BDAA to establish its ethyl spacer, connecting the benzodioxan ring to a piperidinyl-imidazolidinone tail. This drug demonstrates the utility of 2-BDAA in creating psychotropic agents.
Emerging Research: 5-HT Receptor Ligands
Current research utilizes 2-BDAA to synthesize homologated analogs of Idazoxan and WB-4101. By extending the linker from methylene to ethylene, researchers can fine-tune the affinity for
Synthetic Pathways & Logic
The synthesis of 2-BDAA and its downstream conversion requires precise control to prevent ring opening or elimination.
Upstream Synthesis (Preparation of 2-BDAA)
The most robust industrial route involves the alkylation of catechol with a functionalized butyronitrile derivative, followed by hydrolysis.
Mechanism:
-
Alkylation: Catechol reacts with 3,4-dibromobutyronitrile.[2] The phenolic hydroxyls displace the bromines via double
reactions, forming the dioxane ring. -
Hydrolysis: The resulting nitrile (CAS 18505-91-4) is hydrolyzed under acidic conditions to yield 2-BDAA .
Downstream Derivatization (Utilization of 2-BDAA)
2-BDAA is rarely the final API. It is almost exclusively reduced to the alcohol or coupled to amines.
Workflow Logic:
-
Path A (Reduction): 2-BDAA
Alcohol Tosylate Amine (Used for Azaloxan). -
Path B (Amidation): 2-BDAA
Amide Amine (via reduction).
Figure 1: Synthetic flowchart illustrating the central role of 2-BDAA in accessing ethyl-linked benzodioxan pharmaceuticals.
Experimental Protocols
Protocol A: Synthesis of 2-BDAA (Hydrolysis of Nitrile)
Context: This procedure converts the nitrile precursor (often purchased or made from catechol) into the target acid.
Reagents:
-
(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile (1.0 eq)
-
Conc. Hydrochloric Acid (HCl)
-
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of the nitrile in 30 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Acidification: Cautiously add 20 mL of concentrated HCl.
-
Reflux: Heat the mixture to reflux (
°C) for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) for the disappearance of the nitrile spot. -
Quench: Cool the reaction mixture to room temperature and pour onto 200 g of crushed ice/water mixture.
-
Isolation: The crude acid will precipitate as a white to tan solid. Filter the solid under vacuum.
-
Purification: Recrystallize from hot water or a Benzene/Petroleum Ether mixture (if strictly non-polar impurities exist).
-
Validation: Check melting point (Target: 108–110 °C).
Protocol B: Reduction to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanol
Context: This is the activation step to convert the acid into the linker used in Azaloxan.
Reagents:
-
2-BDAA (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (1.5 eq) or Red-Al -
Anhydrous THF (Tetrahydrofuran)
Step-by-Step:
-
Preparation: In a flame-dried flask under Nitrogen (
), suspend LiAlH (1.14 g, 30 mmol) in 50 mL anhydrous THF. Cool to 0 °C. -
Addition: Dissolve 2-BDAA (3.88 g, 20 mmol) in 30 mL THF and add dropwise to the hydride suspension over 30 minutes. Caution: Gas evolution (
). -
Reaction: Allow to warm to room temperature and stir for 3 hours. Alternatively, reflux for 1 hour to ensure completion.
-
Workup (Fieser Method): Cool to 0 °C. Carefully add 1.1 mL water, followed by 1.1 mL 15% NaOH, then 3.3 mL water.
-
Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the alcohol as a viscous oil or low-melting solid.
Comparative Analysis: Linker Strategy
The choice of intermediate dictates the final drug architecture. The table below guides the selection between 2-BDAA and its analogs.
| Target Scaffold | Required Intermediate | Linker Type | Drug Examples |
| Benzodioxan-Carbonyl-N | 1,4-Benzodioxan-2-carboxylic acid | Direct Amide | Doxazosin |
| Benzodioxan-CH | 2-Chloromethyl-1,4-benzodioxan | Methyl ( | Guanoxan , Piperoxan |
| Benzodioxan-(CH | 2-BDAA (via Alcohol) | Ethyl ( | Azaloxan , Idazoxan analogs |
| Benzodioxan-Imidazoline | 1,4-Benzodioxan-2-carboxylic acid | Direct Heterocycle | Idazoxan |
References
-
Huebner, C. F. (1982). 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)alkyl]-4-piperidinyl-2-imidazolidinones.[2] U.S. Patent 4,329,348.[2] (Assignee: Ciba-Geigy Corp).[2]
-
Augstein, J., et al. (1965). Guanidine derivatives. U.S. Patent 3,225,068. (Assignee: Pfizer).
-
Chapleo, C. B., et al. (1983). Heteroaromatic derivatives of 1,4-benzodioxan. Journal of Medicinal Chemistry, 26(6), 823-831.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87020, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid.
-
Triggle, D. J. (1996). Dictionary of Pharmacological Agents. Chapman & Hall.[2] (Reference for Azaloxan structure and synthesis pathway).
Sources
Toxicity and safety data (SDS) for benzodioxan acetic acid handling
An In-depth Technical Guide on the Toxicity and Safe Handling of Benzodioxan Acetic Acid
This guide provides a comprehensive overview of the known toxicological data, hazard identification, and detailed safe handling protocols for benzodioxan acetic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes information from authoritative safety data sheets and scientific literature to ensure the safe and effective use of these compounds in a laboratory setting. The benzodioxan scaffold is a key structural motif in medicinal chemistry, recognized for its presence in therapeutic agents and its potential for discovering new bioactive molecules, including anti-inflammatory and anticancer agents[1][2][3]. Given its relevance, a thorough understanding of its safety profile is paramount.
It is critical to recognize that "benzodioxan acetic acid" can refer to several structural isomers, most commonly with the acetic or carboxylic acid moiety at the 2- or 6-position of the benzodioxan ring. The toxicological and safety data can differ between these isomers. This guide will specify the isomer where data is available and provide general best practices applicable to all derivatives.
Toxicological Profile and Hazard Identification
The primary hazards associated with benzodioxan acetic acid isomers are irritation to the skin, eyes, and respiratory system, with some isomers also classified as harmful if swallowed[4][5]. A significant portion of detailed toxicological data, such as carcinogenicity, mutagenicity, and chronic exposure effects, remains largely uninvestigated for these specific compounds, a fact that necessitates a cautious and risk-averse approach to handling[4][6].
GHS Classification Summary
The Globally Harmonized System (GHS) classifications provide a standardized summary of the known hazards. The data below is compiled from available Safety Data Sheets (SDS) for the most common isomers.
| Isomer Name | CAS Number | GHS Hazard Classifications | Signal Word |
| 1,4-Benzodioxan-2-carboxylic acid | 3663-80-7 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[4][5][6] | Warning |
| 1,4-Benzodioxane-6-carboxylic Acid | 4442-54-0 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[7] | Warning |
| 1,4-Benzodioxane-6-acetic acid | 17253-11-1 | Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2) | Warning |
| 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | N/A | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 1), Serious Eye Irritation (Category 1)[8] | Warning |
Discussion of Health Hazards
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant irritation, characterized by redness, itching, and pain[4][7]. The causality lies in the acidic nature and chemical reactivity of the compound with biological tissues. For this reason, preventing direct contact through appropriate personal protective equipment is non-negotiable.
-
Respiratory Irritation: For isomers like 1,4-benzodioxan-2-carboxylic acid, inhalation of airborne dust can irritate the respiratory tract, leading to coughing and shortness of breath[5]. This underscores the critical importance of handling the solid material within a certified chemical fume hood to prevent aerosolization and inhalation.
-
Acute Oral Toxicity: 1,4-Benzodioxane-6-acetic acid is classified as harmful if swallowed[8]. While specific LD50 data is often unavailable, this classification indicates that ingestion can lead to significant adverse health effects. Accidental ingestion must be strictly prevented through good laboratory hygiene, including prohibiting eating or drinking in the lab and thorough hand washing after handling[9].
Hazard Identification and Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any new experiment. The following workflow should be implemented to ensure all potential hazards are identified and mitigated.
Caption: A workflow for systematic hazard identification and risk assessment.
Engineering Controls and Personal Protective Equipment (PPE)
The safe handling of benzodioxan acetic acid relies on a multi-layered approach to risk mitigation, best described by the hierarchy of controls. The primary goal is to minimize exposure by prioritizing engineering solutions and supplementing them with appropriate PPE.
Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid benzodioxan acetic acid, as well as any procedures involving its solutions that are not in a closed system, must be performed inside a certified chemical fume hood. This is the most critical control measure to prevent inhalation of the irritant dust[10].
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[9].
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where these chemicals are handled[10][11].
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn at all times in the laboratory.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[10] | Provides a chemical-resistant barrier to prevent skin irritation. Always check the glove manufacturer's compatibility chart for the specific solvent being used. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5][11] | Protects eyes from splashes of solutions or contact with airborne solid particles, preventing serious irritation. |
| Skin/Body Protection | A full-length laboratory coat, closed-toed shoes, and long pants. | Prevents accidental skin contact from spills and splashes.[12] |
| Respiratory Protection | Not typically required when using a fume hood. | A NIOSH-approved respirator with appropriate cartridges may be necessary for large-scale work, spill cleanup, or if engineering controls are insufficient.[10] |
Safe Laboratory Handling and Storage Protocols
Adherence to standardized protocols is essential for minimizing risk. The following procedures are self-validating systems designed to ensure safety during routine handling.
Step-by-Step Protocol for Handling Solid Benzodioxan Acetic Acid
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (lab coat, goggles, gloves).
-
Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a disposable weigh boat to prevent contamination of balances. Handle the container carefully to avoid creating airborne dust.
-
Transfer: If transferring powder, use a spatula and tap it gently to release the powder. Avoid pouring, which can generate dust.
-
Solution Preparation: To dissolve the solid, add the solvent to the vessel containing the benzodioxan acetic acid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Cap the container immediately after addition.
-
Post-Handling: After use, securely close the primary container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol, unless incompatible). Dispose of weigh boats and any contaminated wipes in the designated solid chemical waste container.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them. Wash hands thoroughly with soap and water[7].
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage[13].
-
Container: Keep the container tightly closed to prevent absorption of moisture[5].
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions[10][14].
Emergency Procedures
Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures.
Spill Response
The immediate response to a spill is to assess the situation and ensure personnel safety.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention. If not breathing, begin artificial respiration.[4][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][5] |
Waste Disposal
All chemical waste, including contaminated consumables and excess material, must be disposed of according to institutional and local environmental regulations.
-
Collect all benzodioxan acetic acid waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Arrange for pickup and disposal by a certified hazardous waste management company[11][12].
References
-
Benzodioxan – Knowledge and References. Taylor & Francis. [Link]
-
Standard Operating Procedure. University of California, Merced, EH&S. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Authorea. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications. AIR Unimi. [Link]
-
Material Safety Data Sheet, Acetic Acid, Glacial. EMD Millipore. [Link]
-
Hazardous Substance Fact Sheet, Acetic Acid. New Jersey Department of Health. [Link]
-
2,3-Dihydro-1,4-benzodioxin-2-acetic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]
-
Safety Data Sheet, Acetic Acid. University of Wisconsin-Madison. [Link]
-
Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications. Tradeasia International. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scirp.org [scirp.org]
- 3. air.unimi.it [air.unimi.it]
- 4. fishersci.ie [fishersci.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | C10H10O4 | CID 267534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. uwm.edu [uwm.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Safe Handling Tips for Glacial Acetic Acid [chemtradeasia.in]
- 14. fishersci.com [fishersci.com]
Molecular weight and physicochemical characteristics of benzodioxan-2-acetic acid
Physicochemical Profiling and Molecular Characterization of Benzodioxan-2-Acetic Acid: A Technical Guide for Drug Development
Executive Summary
Benzodioxan-2-acetic acid (systematically named 2,3-dihydro-1,4-benzodioxin-2-acetic acid) is a critical bicyclic building block utilized extensively in medicinal chemistry[1]. Featuring a 1,4-benzodioxane core substituted with an acetic acid moiety, this compound serves as a versatile precursor for synthesizing alpha-adrenergic antagonists, CNS-active agents, and various heterocyclic pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for analyzing its physicochemical properties—specifically its molecular weight, lipophilicity, and ionization behavior. Understanding these parameters is foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile during lead optimization.
Molecular Weight and Structural Characteristics
The structural architecture of benzodioxan-2-acetic acid (C10H10O4) combines a lipophilic, electron-rich benzodioxane ring with a hydrophilic, ionizable carboxylic acid tail[1]. This amphiphilic nature dictates its behavior in aqueous and lipid environments, influencing both its solubility and target-binding thermodynamics.
Table 1: Core Physicochemical Parameters of Benzodioxan-2-Acetic Acid
| Parameter | Value | Analytical Significance |
| CAS Number | 18505-92-5 | Primary chemical identifier for sourcing and registry[2]. |
| Molecular Formula | C10H10O4 | Defines stoichiometric boundaries for synthetic scale-up[1]. |
| Molecular Weight | 194.18 g/mol | Optimal for fragment-based drug design (FBDD) (MW < 300)[1]. |
| Exact Mass | 194.0579 Da | Target for High-Resolution Mass Spectrometry (HRMS)[1]. |
| XLogP3-AA | 1.2 | Indicates moderate lipophilicity, suitable for oral bioavailability[1]. |
| Topological Polar Surface Area | 55.8 Ų | Predicts good membrane permeability (TPSA < 90 Ų is ideal for CNS)[1]. |
| H-Bond Donors / Acceptors | 1 / 4 | Complies strictly with Lipinski’s Rule of Five[1]. |
Experimental Protocols for Physicochemical Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the empirical determination of the compound's core properties. These methodologies are designed to isolate specific variables, ensuring that the data collected reflects the intrinsic nature of the molecule.
Molecular Weight Verification via LC-HRMS
Rationale: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is mandatory to confirm the exact mass (194.0579 Da) and assess sample purity[1]. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid moiety readily deprotonates to form the stable[M-H]⁻ ion (m/z 193.050), providing a highly sensitive and specific detection mechanism.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of benzodioxan-2-acetic acid in 1 mL of LC-MS grade Methanol:Water (50:50 v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.
-
Ionization & Detection: Operate the mass spectrometer in ESI-negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Data Validation (Self-Validating Step): Extract the chromatogram for m/z 193.050 ± 5 ppm. The presence of a single, sharp chromatographic peak confirms both the exact molecular weight and the absence of isobaric impurities.
Lipophilicity (LogP) Determination via Shake-Flask Method
Rationale: While the computed XLogP3-AA is 1.2[1], empirical validation is critical for downstream pharmacokinetic modeling. The shake-flask method using n-octanol and water remains the gold standard because it physically mimics the thermodynamic partitioning between lipid bilayer membranes and aqueous plasma.
Step-by-Step Protocol:
-
Phase Saturation: Pre-saturate n-octanol with HPLC-grade water, and water with n-octanol by stirring for 24 hours. Causality: This prevents volume shifts due to mutual solubility during the actual experiment, ensuring concentration calculations remain accurate.
-
Analyte Introduction: Dissolve the compound in the aqueous phase at a concentration of 0.1 mM. Adjust the pH to 2.0 using 0.1 M HCl. Causality: At pH 2.0, the carboxylic acid is fully protonated (unionized), allowing the assay to measure the intrinsic partition coefficient (LogP) rather than the pH-dependent distribution coefficient (LogD).
-
Partitioning: Add an equal volume of the saturated n-octanol phase to the aqueous sample. Shake the biphasic system mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to resolve any micro-emulsions.
-
Quantification: Quantify the concentration of the compound in both phases using UV-Vis spectroscopy (measuring at λmax ~275 nm, characteristic of the benzodioxane ring) or HPLC-UV.
-
Calculation: Compute the value using the formula: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Water]).
Systems Integration & Pharmacokinetic Modeling
The data derived from these physicochemical assays directly inform the compound's pharmacokinetic trajectory. The TPSA of 55.8 Ų combined with a LogP of 1.2 positions benzodioxan-2-acetic acid as a highly permeable scaffold[1], capable of crossing the blood-brain barrier (BBB) if incorporated into a larger CNS-targeting pharmacophore.
Below is the logical workflow illustrating how these physicochemical parameters are integrated into a drug discovery pipeline.
Physicochemical validation and PK modeling workflow for benzodioxan-2-acetic acid.
Conclusion
Benzodioxan-2-acetic acid is a structurally optimized precursor whose molecular weight (194.18 g/mol ) and physicochemical properties (LogP 1.2, TPSA 55.8 Ų) make it an ideal candidate for fragment-based drug discovery[1]. By adhering to the rigorous, self-validating analytical protocols outlined above, researchers can accurately profile this compound, ensuring high-fidelity data feeds into downstream pharmacokinetic modeling and synthetic scale-up operations.
References
-
Title: 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | C10H10O4 | CID 267534 - PubChem Source: nih.gov URL: [Link]
Sources
Application Note: Protocols for the Esterification of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Rationale
The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, frequently incorporated into neuroactive agents, anti-inflammatory drugs, and alpha-adrenergic antagonists[1]. Within this class, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid serves as a highly versatile synthetic building block. Esterification of its acetic acid side chain is a critical transformation used to modulate lipophilicity, facilitate blood-brain barrier (BBB) penetration in prodrug design, or protect the carboxylate moiety during downstream electrophilic aromatic substitutions[2].
Because the 1,4-benzodioxane ring contains ether linkages that can theoretically be susceptible to cleavage under extreme acidic conditions, selecting the appropriate esterification methodology is paramount. This guide outlines three field-proven protocols, each tailored to specific substrate requirements, and explains the causality behind the experimental design to ensure reproducible, high-yield outcomes.
Mechanistic Causality in Protocol Selection
-
Fischer Esterification (Protocol A): Operates via a thermodynamically controlled Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[3]. Because the reaction exists in equilibrium, Le Chatelier's principle must be applied by using the alcohol as a solvent (large excess)[4]. This method is highly efficient for simple unhindered alcohols (methanol, ethanol)[5].
-
Steglich Esterification (Protocol B): Utilizes a carbodiimide coupling reagent (e.g., EDC) to activate the carboxylic acid into an O-acylisourea intermediate[6]. A catalytic amount of 4-dimethylaminopyridine (DMAP) is strictly required to prevent the detrimental 1,3-rearrangement of this intermediate into an unreactive N-acylurea[7]. DMAP acts as a potent nucleophile, forming a highly reactive acylpyridinium species that rapidly reacts with sterically hindered or acid-sensitive alcohols[8].
-
Base-Promoted Alkylation (Protocol C): Operates via an Sₙ2 mechanism where the deprotonated carboxylate acts as the nucleophile against an alkyl halide. This entirely avoids acidic conditions, making it ideal for preserving acid-labile protecting groups elsewhere on complex molecules.
Esterification Workflow & Decision Matrix
To optimize yield and minimize side reactions, the choice of protocol should be dictated by the nature of the target ester.
Figure 1: Decision matrix for esterification protocol selection based on substrate properties.
Experimental Protocols
Protocol A: Acid-Catalyzed Fischer Esterification
Best for: Methyl, Ethyl, and Propyl esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (eq) of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid in an excess of the target alcohol (e.g., 10-20 volumes of anhydrous methanol).
-
Catalysis: Slowly add 0.1 eq of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) dropwise while stirring. Note: TsOH is preferred if minimizing trace ether cleavage is a priority.
-
Execution: Heat the mixture to reflux (65°C for methanol) and stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3).
-
Self-Validating Workup:
-
Concentrate the mixture under reduced pressure to remove excess alcohol.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous NaHCO₃. Causality: This step deprotonates any unreacted starting material and neutralizes the acid catalyst, pulling them into the aqueous layer. Validation: If acidification of the separated aqueous layer yields no precipitate, the reaction achieved 100% conversion.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.
-
Protocol B: Steglich Esterification
Best for: tert-Butyl esters, phenols, and complex/chiral alcohols.
-
Reaction Setup: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 1.0 eq of the benzodioxane acetic acid and 1.2 eq of the target alcohol in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Activation: Add 0.1 eq of DMAP, followed by 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). Causality: EDC is chosen over traditional DCC because its urea byproduct is highly water-soluble, preventing the need for tedious filtration of dicyclohexylurea[6].
-
Execution: Stir the reaction at room temperature for 12 hours. The mild temperature preserves the integrity of the C2 chiral center on the dioxane ring.
-
Self-Validating Workup:
-
Dilute the mixture with additional DCM.
-
Wash the organic layer with 1N HCl. Causality: This selectively protonates DMAP and unreacted EDC, sequestering them into the aqueous phase.
-
Wash with saturated NaHCO₃ to remove unreacted carboxylic acid, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Protocol C: Base-Promoted Alkylation
Best for: Benzyl esters and base-stable substrates.
-
Reaction Setup: Dissolve 1.0 eq of the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.3 M concentration).
-
Deprotonation: Add 1.5 eq of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature to generate the carboxylate nucleophile.
-
Alkylation: Add 1.2 eq of the alkyl halide (e.g., benzyl bromide). Heat the mixture to 60°C for 4 hours.
-
Self-Validating Workup:
-
Quench the reaction with distilled water and extract three times with EtOAc.
-
Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with both water and organic solvents. The high ionic strength of the LiCl solution forces the organic product entirely into the EtOAc layer while aggressively stripping DMF into the aqueous phase.
-
Dry over Na₂SO₄ and concentrate.
-
Comparative Data & Substrate Scope
The quantitative data below summarizes the expected performance of each protocol when applied to the 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid scaffold.
| Protocol | Reagents | Optimal Substrate Scope | Typical Yield | Key Byproducts to Manage |
| A. Fischer | H₂SO₄, Excess ROH | Methanol, Ethanol, Propanol | 85–95% | Water (drives equilibrium backwards) |
| B. Steglich | EDC·HCl, DMAP, DCM | t-Butanol, Phenols, Complex alcohols | 75–90% | N-acylurea (if DMAP is omitted) |
| C. Alkylation | K₂CO₃, R-X, DMF | Benzyl bromide, Alkyl iodides | 80–95% | Unreacted alkyl halides |
References
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:[Link]
-
Wikipedia. Fischer–Speier esterification. Available at:[Link]
-
MDPI (Molecules). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available at:[Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
National Institutes of Health (PMC). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at:[Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at:[Link]
-
Scientific Research Publishing (SCIRP). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at:[Link]
-
SAMI Publishing Company. Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Available at:[Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
Amide coupling reactions using 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Application Note: High-Fidelity Amide Coupling of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid
Introduction & Scope
This application note details the optimized protocols for synthesizing amides using 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (often referred to as 1,4-benzodioxan-2-acetic acid). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin intermediates), peptidomimetics, and inhibitors of bacterial cell division (FtsZ inhibitors).
Molecule Profile:
-
Structure: A lipophilic 1,4-benzodioxan ring fused to a hydrophilic acetic acid tail.
-
Reactivity: The carboxylic acid is separated from the ring by a methylene spacer (
). This reduces steric hindrance at the reaction site compared to acids attached directly to the ring. -
Stereochemistry: The C2 position of the dioxane ring is chiral. Crucially, because the chiral center is
to the carbonyl, it is mechanistically resistant to racemization under standard coupling conditions (unlike -chiral amino acids). This allows for the use of robust activation methods without loss of optical purity.
Decision Matrix: Selecting the Right Protocol
Not all couplings require the same reagents.[1][2] Use the decision tree below to select the optimal method for your specific amine partner and scale.
Figure 1: Strategic decision tree for selecting the coupling protocol based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Method A: High-Efficiency HATU Coupling (Discovery Scale)
Best for: Valuable amines, steric hindrance, and high-throughput library synthesis.
Principle: HATU generates a highly reactive aza-benzotriazole ester species that reacts rapidly with amines. The reaction is driven by the base (DIPEA).[3]
Reagents:
-
Acid: 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (1.0 equiv)
-
Amine: Target amine (1.1 equiv)
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Activation: In a dry vial, dissolve the Acid (1.0 mmol, 194 mg) in DMF (3 mL).
-
Add DIPEA (3.0 mmol, 522 µL) and stir for 2 minutes.
-
Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add the Amine (1.1 mmol).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Amine MW + 176).
-
Workup:
-
Dilute reaction with EtOAc (30 mL).
-
Wash sequence: 1x Sat.
, 1x Water, 1x Brine.[4] -
Note: The benzodioxan ring is lipophilic; ensure the organic layer is sufficient to keep the product solubilized.
-
Dry over
, filter, and concentrate.
-
Method B: Carbodiimide Coupling (Standard Bench Scale)
Best for: Primary amines, routine synthesis, and easy removal of byproducts.
Principle: EDC forms an O-acylisourea intermediate.[2] HOBt acts as a nucleophilic additive to form a less reactive but more selective active ester, preventing N-acylurea rearrangement side reactions.
Reagents:
-
Acid: 1.0 equiv
-
Amine: 1.0 equiv
-
Reagents: EDC
HCl (1.2 equiv), HOBt (1.2 equiv) -
Base: DIPEA (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or DMF
Protocol:
-
Dissolve the Acid (1.0 mmol) and HOBt (1.2 mmol) in DCM (5 mL).
-
Cool to 0°C (ice bath).
-
Add EDC
HCl (1.2 mmol) and DIPEA (2.5 mmol). Stir at 0°C for 30 minutes. -
Add the Amine (1.0 mmol).
-
Allow to warm to RT and stir overnight (12–16 hours).
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine/EDC), then Sat.
(removes unreacted acid/HOBt). -
Concentrate to yield crude amide.
-
Method C: Acid Chloride Activation (Scale-Up / Weak Nucleophiles)
Best for: Anilines, multi-gram scale, and cost reduction.
Principle: Conversion to the acid chloride creates the most electrophilic species possible, capable of reacting with weak nucleophiles like electron-deficient anilines.
Protocol:
-
Chlorination: Suspend Acid (10 mmol, 1.94 g) in Thionyl Chloride (
, 5 mL). -
Add 1 drop of DMF (catalyst).
-
Reflux (75°C) for 2 hours. The solution will become clear and evolve gas (
). -
Evaporation: Concentrate in vacuo to remove excess
. Co-evaporate with toluene (2x) to ensure all acid traces are removed. -
Coupling: Dissolve the resulting oil (Acid Chloride) in DCM (20 mL).
-
Add this solution dropwise to a pre-cooled (0°C) solution of Amine (10 mmol) and Triethylamine (12 mmol) in DCM (20 mL).
-
Stir at RT for 2 hours.
-
Workup: Standard aqueous wash (HCl/Bicarb/Brine).
Data Summary & Troubleshooting
| Parameter | Method A (HATU) | Method B (EDC) | Method C (Acid Cl) |
| Reaction Time | 2–4 Hours | 12–16 Hours | 3–5 Hours |
| Yield (Typical) | 85–98% | 70–85% | 90–95% |
| Purification | Column often needed | Clean crude (wash) | Clean crude (wash) |
| Cost | High | Moderate | Low |
| Risk | Tetramethylurea byproduct | Urea solubility | Moisture sensitivity |
Common Issues:
-
Solubility: If the acid does not dissolve in DCM (Method B), switch to DMF. The benzodioxan ring is highly soluble in DMF.
-
Emulsions: During workup, the amphiphilic nature of benzodioxan amides can cause emulsions. Use a small amount of MeOH in the organic layer or filter through Celite to break emulsions.
Mechanistic Visualization
The following diagram illustrates the HATU activation pathway specific to this scaffold, highlighting the formation of the active ester.
Figure 2: Simplified mechanistic flow of HATU-mediated activation and amidation.
References
-
Idris, N. et al. (2022).[5] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 146-161.[5]
-
Rehman, A. et al. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino} acetamides. Journal of the Brazilian Chemical Society, 27(12).
-
Montalbetti, C.A.G.N. & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J.R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Organic Process Research & Development, 20(2), 140–177.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Lab Reporter [fishersci.se]
- 3. bachem.com [bachem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of Chiral 1,4-Benzodioxan-2-acetic Acid
Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The 1,4-benzodioxane structural motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous α-adrenergic blocking agents, hepatoprotective compounds, and neurotrophic drugs. The biological efficacy of these molecules is highly dependent on the stereochemistry at the C2 position. Synthesizing enantiomerically pure chiral 1,4-benzodioxan-2-acetic acid presents a significant synthetic challenge due to the lability of the C2 proton, which makes the stereocenter susceptible to racemization.
This application note details two field-proven, self-validating methodologies for the enantioselective synthesis of this critical intermediate: Iridium-Catalyzed Asymmetric Hydrogenation and Chemoenzymatic Kinetic Resolution .
Mechanistic Rationale & Pathway Selection
As a Senior Application Scientist, selecting the correct synthetic pathway requires balancing scalability, atom economy, and enantiomeric excess (ee). We present two orthogonal strategies:
-
Pathway A: Ir-Catalyzed Asymmetric Hydrogenation: This approach relies on the use of an Iridium catalyst paired with a bulky chiral phosphine-oxazoline ligand (e.g., BIDIME-dimer). The causality behind this selection is that Ir-complexes excel in non-coordinating solvents, allowing the ligand to create a highly rigid, sterically constrained chiral pocket. When the prochiral 1,4-benzodioxine-2-acetic acid coordinates to the metal center, steric repulsion forces it into a single reactive conformation. Density Functional Theory (DFT) calculations confirm that the enantioselectivity is strictly controlled during the protonation step of the Ir-hydride intermediate, routinely yielding >99:1 er ()[1].
-
Pathway B: Chemoenzymatic Kinetic Resolution: This pathway utilizes engineered Candida antarctica lipase B (CAL-B). The causality here is driven by the enzyme's highly specific hydrophobic binding pocket, which discriminates between the enantiomers of a racemic ester. The (S)-enantiomer is perfectly accommodated to form the necessary tetrahedral intermediate for hydrolysis, while the (R)-enantiomer experiences severe steric clash and is rejected. This provides an environmentally benign route to highly enantioenriched products ()[2].
Strategic Workflow
Fig 1. Parallel workflows for the enantioselective synthesis of chiral 1,4-benzodioxan-2-acetic acid.
Experimental Methodologies
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation
Target: (S)-1,4-Benzodioxan-2-acetic acid via direct hydrogenation.
-
Step 1: Catalyst Activation
-
Action: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]2 (1.0 mol%) and the chiral BIDIME-dimer ligand (2.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes.
-
Causality: The 30-minute pre-stirring is critical. It allows the complete displacement of the cyclooctadiene (cod) ligands by the chiral ligand, forming the active asymmetric catalytic pocket. DCM is selected because non-coordinating solvents prevent solvent competition at the Ir center.
-
Validation Checkpoint: An observable color change from pale yellow to deep orange confirms the formation of the active Ir-ligand complex.
-
-
Step 2: High-Pressure Hydrogenation
-
Action: Transfer the catalyst solution to a stainless-steel autoclave containing the prochiral 1,4-benzodioxine-2-acetic acid derivative. Pressurize with H₂ gas to 50 atm and stir at room temperature for 12 hours.
-
Causality: High H₂ pressure ensures that the rate of hydride insertion outpaces any reversible, non-selective background isomerization of the double bond.
-
Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The reaction is self-validating; the cessation of pressure drop indicates 100% conversion. Verify via crude ¹H-NMR (disappearance of the olefinic proton at ~6.5 ppm).
-
Protocol B: Chemoenzymatic Kinetic Resolution
Target: Resolution of (±)-methyl 1,4-benzodioxan-2-acetate.
-
Step 1: Enzymatic Hydrolysis
-
Action: Suspend 5.0 g of (±)-methyl 1,4-benzodioxan-2-acetate in 50 mL of 0.1 M phosphate buffer (pH 7.0) containing 10% v/v n-butanol. Add 250 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking at 220 rpm.
-
Causality: n-Butanol acts as a co-solvent to increase the solubility of the hydrophobic substrate without denaturing the enzyme. A temperature of 30°C provides the optimal thermodynamic balance between enzyme activity and the prevention of spontaneous, non-selective chemical hydrolysis.
-
Validation Checkpoint: Monitor the reaction using an autotitrator dispensing 0.1 M NaOH to maintain pH 7.0. The system is self-validating: when exactly 0.5 equivalents of NaOH have been consumed, the kinetic resolution has reached its theoretical 50% completion. Quench the reaction immediately by filtering off the immobilized enzyme.
-
Quantitative Performance Metrics
The following table summarizes the expected quantitative outcomes for both methodologies, allowing process chemists to select the appropriate route based on scale and purity requirements.
| Metric | Protocol A: Ir-Hydrogenation | Protocol B: Enzymatic Resolution |
| Starting Material | Prochiral 1,4-Benzodioxine | Racemic 1,4-Benzodioxane ester |
| Catalyst / Reagent | [Ir(cod)Cl]2 / Chiral Ligand | Immobilized CAL-B |
| Reaction Time | 12 Hours | 24 - 36 Hours |
| Max Theoretical Yield | 100% | 50% (Kinetic limit) |
| Observed Yield | 92% | 45% |
| Enantiomeric Excess (ee) | >99% | 98% |
| Scalability | High (Pilot Plant Ready) | Medium (Requires large volumes) |
Critical Troubleshooting: Mitigating Racemization
A pervasive failure point in the synthesis of chiral 1,4-benzodioxane derivatives is the unintentional racemization of the product during downstream processing.
The Causality of Racemization: The C2 proton of the 1,4-benzodioxane ring is highly labile. It is situated adjacent to an electron-withdrawing group (the acetic acid/ester moiety) and the ring oxygen. Exposure to basic aqueous solutions causes rapid deprotonation, forming a planar enolate intermediate. Upon reprotonation, the stereochemical integrity of the C2 position is permanently destroyed, resulting in a racemic mixture ()[3].
Self-Validating Preventive Measures:
-
Strict pH Control: Never allow the aqueous workup pH to exceed 8.0. If basic hydrolysis (saponification) of an ester intermediate is required, utilize LiOH in THF/H₂O at 0°C and quench with 5% citric acid immediately upon completion.
-
In-Line Chiral Analysis: Do not rely solely on optical rotation, as trace impurities can skew polarimetry readings. Validate the final enantiomeric purity using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) immediately after isolation.
References
-
Title: A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Source: Frontiers in Bioengineering and Biotechnology (PMC) URL: [Link]
Sources
- 1. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05612A [pubs.rsc.org]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reagents for the Cyclization of Catechol to Form Benzodioxan Intermediates
[1]
Executive Summary
The 1,4-benzodioxan scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for alpha-adrenergic blockers (e.g., Doxazosin , Piperoxan ), antidepressants, and lignan-derived therapeutics. The formation of this bicyclic ether from catechol (1,2-dihydroxybenzene) requires precise control over alkylation kinetics to favor intramolecular cyclization over intermolecular polymerization.
This guide provides three validated protocols for synthesizing benzodioxan intermediates, ranging from high-purity laboratory methods to green, scalable industrial processes. It focuses on the critical selection of alkylating agents (1,2-dihaloethanes vs. epichlorohydrin) and base/solvent systems to maximize regioselectivity and yield.
Mechanistic Principles
The formation of 1,4-benzodioxan proceeds via a double Williamson ether synthesis. Understanding the stepwise nature of this reaction is critical for troubleshooting low yields.
Reaction Pathway[2][3][4][5][6][7]
-
Activation: The first hydroxyl group of catechol is deprotonated by the base.
-
Mono-alkylation: The phenoxide attacks the electrophile (e.g., 1,2-dibromoethane) via an
mechanism. -
Cyclization: The second hydroxyl group is deprotonated and performs an intramolecular
attack to close the six-membered ring.
Critical Challenge: If the concentration of the alkylating agent is too low or the substrate concentration too high, the intermediate mono-alkylated phenol may react with another molecule of catechol, leading to dimers and polymers.
Figure 1: Stepwise mechanism of benzodioxan formation. The rate-determining step is typically the initial mono-alkylation. High dilution favors the green path (Cyclization).
Reagent Selection Guide
Selection of the alkylating agent and base dictates the reaction conditions and impurity profile.
| Parameter | 1,2-Dibromoethane | 1,2-Dichloroethane | Epichlorohydrin |
| Primary Application | Lab-scale, high purity synthesis. | Industrial scale, cost-sensitive synthesis.[1][2] | Synthesis of 2-hydroxymethyl derivatives (e.g., Doxazosin precursors). |
| Reactivity | High (Br is a better leaving group). | Moderate (Requires higher T or catalyst). | High (Epoxide ring opening is fast). |
| Preferred Base | NaOH or KOH. | Pyridine or tertiary amines + NaOH. | |
| Solvent System | Aprotic polar (DMF, Acetone, MeCN). | Phase Transfer (Water/DCE). | Excess reagent or polar solvent.[3] |
| Key Advantage | Cleanest reaction profile; lower temps (60°C). | Low cost; Green chemistry potential (PTC). | Introduces functional handle (-CH2OH) directly. |
| Safety Note | Volatile, potential carcinogen. | Flammable, potential carcinogen. | Skin sensitizer, toxic. |
Experimental Protocols
Protocol A: High-Purity Synthesis (Standard Laboratory Method)
Target: Unsubstituted 1,4-benzodioxan or electron-rich derivatives. Mechanism: Classical Williamson Ether Synthesis.
Reagents:
-
Catechol (1.0 equiv)
-
1,2-Dibromoethane (1.2 – 1.5 equiv)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Procedure:
-
Setup: Charge a round-bottom flask with Catechol (11.0 g, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(34.5 g, 250 mmol) in a single portion. Stir for 15 minutes at room temperature under atmosphere. Note: The solution will darken due to phenoxide formation (oxidation sensitive). -
Alkylation: Add 1,2-Dibromoethane (28.2 g, 150 mmol) dropwise over 30 minutes.
-
Heating: Heat the mixture to 60 °C and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4][5][6]
-
Why 60 °C? Higher temperatures (>100 °C) in DMF can promote polymerization or decomposition of sensitive substrates.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (400 mL).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (
mL). Wash combined organics with 1M NaOH (to remove unreacted catechol) and Brine. -
Purification: Dry over
, concentrate, and purify via vacuum distillation (b.p. ~100 °C at 20 mmHg) or silica flash chromatography. Expected Yield: 70–75%.
Protocol B: Green Synthesis via Phase Transfer Catalysis (PTC)
Target: Scalable synthesis using cheaper chlorinated reagents. Mechanism: Interfacial catalysis transferring phenoxide to the organic phase.
Reagents:
-
Catechol (1.0 equiv)
-
1,2-Dichloroethane (Excess, acts as solvent/reagent)
-
Sodium Hydroxide (NaOH), 35-40% aqueous solution
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) (5 mol%)
Procedure:
-
Biphasic Setup: In a reactor equipped with a reflux condenser and vigorous mechanical stirrer, dissolve Catechol (100 mmol) in 1,2-Dichloroethane (100 mL, ~10 equiv).
-
Catalyst: Add TBAB (1.6 g, 5 mmol).
-
Base Addition: Add 35% aqueous NaOH (30 mL) slowly.
-
Reaction: Heat the biphasic mixture to reflux (~85 °C) with vigorous stirring (essential for PTC kinetics).
-
Timeline: Reflux for 8–12 hours.
-
Note: Dichloroethane is less reactive than dibromoethane, necessitating reflux and longer times.
-
-
Workup: Separate the organic layer.[5] Wash with water and dilute HCl (to neutralize trace base). Dry and concentrate. Expected Yield: 60–70%.
Protocol C: Functionalized Synthesis (Epichlorohydrin Route)
Target: 2-Hydroxymethyl-1,4-benzodioxan (Key intermediate for Doxazosin). Mechanism: Epoxide ring opening followed by cyclization.
Reagents:
-
Catechol (1.0 equiv)
-
Epichlorohydrin (1.2 equiv)
-
Catalyst: Triethylamine (
) or Pyridine (catalytic) -
Base: NaOH (aqueous)[4]
Procedure:
-
Ring Opening: Mix Catechol (100 mmol) and Epichlorohydrin (120 mmol) with catalytic
(5 mmol) in a minimal amount of solvent (or neat if possible) at 45–50 °C for 3 hours. -
Cyclization: Add 20% NaOH solution (110 mmol) to the reaction mixture. Heat to 80–90 °C for 2 hours.
-
Workup: Extract with Toluene or DCM. Expected Yield: 65–80%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Concentration too high; Intermolecular reaction dominates. | High Dilution: Increase solvent volume. Add the catechol solution slowly to the base/alkylating agent mixture (inverse addition). |
| Dark/Black Product | Oxidation of catechol (Quinone formation). | Degas solvents with |
| Incomplete Cyclization | Base strength insufficient or temperature too low. | Ensure 2.0+ equivalents of base. For Protocol A, increase T to 80 °C if using |
| Regioselectivity (Substituted Catechols) | Steric/Electronic bias of substituents.[12] | For 3-substituted catechols, the position of alkylation is sensitive to base. Weaker bases favor alkylation at the more acidic hydroxyl first. |
References
-
Medicinal Chemistry of 1,4-Benzodioxane
-
Guo, Z., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry.
-
-
Standard Alkyl
/DMF): -
Green Chemistry / Phase Transfer Catalysis
-
Diez-Barra, E., et al. (1992). "Phase transfer catalysis without solvent."[6] Heterocycles.
-
Lewandowski, G. (2009). "Efficiency of selected phase transfer catalysts..." Chemical Papers.
-
-
Epichlorohydrin Route (Doxazosin Intermediate)
-
Google Patents. (1997). "Process for preparation of 1,4-benzodioxane derivative." CA2215604C.
-
-
Organic Syntheses Standard (Catechol Purification)
-
"Catechol."[10] Organic Syntheses, Coll. Vol. 1, p.149.
-
Sources
- 1. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 2. EP0841334B1 - Process for producing 1,4-benzodioxane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. prepchem.com [prepchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Procedure for reducing 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid to alcohols
Application Note: Scalable Reduction of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid to Alcohols
Executive Summary
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanol from its corresponding acetic acid derivative is a critical transformation in the preparation of various pharmacophores, including alpha-adrenergic antagonists and CNS-active agents. This guide provides a comprehensive, self-validating framework for executing this reduction. We contrast two primary methodologies: the highly chemoselective Borane-Tetrahydrofuran (BH₃·THF) electrophilic reduction and the classical Lithium Aluminum Hydride (LiAlH₄) nucleophilic reduction, providing mechanistic rationale and scalable protocols for drug development professionals.
Mechanistic Rationale & Reagent Selection
Selecting the appropriate reducing agent requires understanding the electronic nature of the substrate. Carboxylic acids are notoriously difficult to reduce due to the formation of a highly unreactive carboxylate anion in the presence of basic hydrides.
-
Borane-Tetrahydrofuran (BH₃·THF): Borane acts as a Lewis acid rather than a nucleophile. The reaction initiates with an acid-base interaction where the acidic proton is reduced to hydrogen gas, forming an electron-deficient acyloxyborane intermediate. Because the carbonyl oxygen coordinates with the Lewis acidic boron, the carbonyl carbon becomes highly electrophilic, facilitating rapid hydride transfer.1[1]. H.C. Brown's seminal research established2 as the premier procedure for this transformation[2].
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective nucleophilic reducing agent. It first deprotonates the carboxylic acid to generate a lithium carboxylate salt.3[3]. This forms a tetrahedral intermediate complexed with aluminum, which4[4].
Comparative Reagent Profiling
The table below summarizes the quantitative operational parameters for both approaches. BH₃·THF is generally preferred for its operational safety profile and ease of workup, while LiAlH₄ is reserved for exceptionally recalcitrant substrates.
| Parameter | Borane-THF (BH₃·THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry | 2.0 – 2.5 Equivalents | 1.5 – 2.0 Equivalents |
| Temperature Profile | 0 °C → 25 °C (Room Temp) | 0 °C → 65 °C (Reflux) |
| Reaction Time | 2 – 4 hours | 1 – 2 hours |
| Gas Evolution | 1 eq H₂ per eq of acid | 1 eq H₂ per eq of acid |
| Workup Complexity | Low (Methanol quench) | High (Fieser method required) |
| Typical Yield | 85 – 95% | 80 – 90% |
Reaction Pathway Visualization
Reaction pathways for reducing 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid to its alcohol.
Validated Synthetic Protocols
Protocol A: Borane-THF Reduction (Recommended)
Causality Note: Borane reacts instantaneously with the acidic proton, resulting in rapid, exothermic hydrogen gas evolution. Dropwise addition at 0 °C is strictly required to prevent thermal runaway and solvent boil-over.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Charge the flask with 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (10.0 mmol, 1.0 eq) and anhydrous THF (40 mL). Stir until completely dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.
-
Reagent Addition: Using a syringe pump, add BH₃·THF (1.0 M in THF, 25.0 mL, 2.5 eq) dropwise over 30 minutes. Monitor for vigorous H₂ gas evolution.
-
Propagation: Once addition is complete and gas evolution subsides, remove the ice bath. Stir the reaction at room temperature for 3 hours.
-
Self-Validation (Tracking): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The starting acid (R_f ~ 0.1, stains heavily with bromocresol green) should be completely consumed, replaced by the alcohol (R_f ~ 0.4).
-
Quench: Cool the flask back to 0 °C. Slowly add Methanol (10 mL) dropwise to quench unreacted borane and cleave the borate esters. Stir for 30 minutes until bubbling ceases.
-
Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1 M HCl (30 mL). Wash the organic layer with saturated NaHCO₃ (30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure alcohol.
Protocol B: Lithium Aluminum Hydride Reduction
Causality Note: The Fieser workup method is mandated here. Improper aqueous quenching of LiAlH₄ generates a gelatinous aluminum hydroxide emulsion that traps the product and clogs filters. The Fieser ratios force the salts to precipitate as a granular, easily filterable solid.
-
Setup: In a flame-dried, argon-purged flask, suspend LiAlH₄ powder (0.76 g, 20.0 mmol, 2.0 eq) in anhydrous THF (30 mL). Cool to 0 °C.
-
Substrate Addition: Dissolve the starting acid (10.0 mmol, 1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control H₂ evolution.
-
Propagation: Attach a reflux condenser. Heat the reaction to a gentle reflux (65 °C) for 1.5 hours.
-
Cooling & Quench (Fieser Method): Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and cautiously add:
-
0.76 mL of distilled water (dropwise, wait for vigorous bubbling to stop).
-
0.76 mL of 15% aqueous NaOH.
-
2.28 mL of distilled water.
-
-
Isolation: Stir the mixture vigorously at room temperature for 15 minutes until the aluminum salts form a stark white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 20 mL). Concentrate the filtrate in vacuo to afford the target alcohol.
References
-
Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. URL: [Link]
-
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. URL:[Link]
-
Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups - Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry. URL:[Link]
Sources
Application of benzodioxan acetic acid in peptidomimetic synthesis
Application Note: Strategic Incorporation of 1,4-Benzodioxan-2-Acetic Acid Scaffolds in Peptidomimetic Drug Design
Part 1: Executive Summary & Rationale
The Challenge: Peptides are potent signaling molecules but suffer from poor pharmacokinetic (PK) properties: rapid proteolytic degradation, low oral bioavailability, and excessive conformational flexibility which imposes a high entropy penalty upon receptor binding.
The Solution: The 1,4-benzodioxan-2-acetic acid scaffold serves as a "privileged structure" in peptidomimetic design. It functions as a conformationally restricted bioisostere of Phenylalanine (Phe) and Tyrosine (Tyr) . By incorporating this bicyclic ether into a peptide backbone, researchers can:
-
Lock Conformation: The fused ring system restricts the rotation of the side chain (
and angles), pre-organizing the molecule for receptor binding. -
Enhance Metabolic Stability: The ether linkage is resistant to proteases that typically cleave the amide bonds of natural amino acids.
-
Mimic Bioactive Motifs: The 1,4-benzodioxan moiety closely mimics the electronic and steric properties of the catechol or phenol ether pharmacophores found in adrenergic ligands (e.g., WB-4101) and integrin antagonists.
Part 2: Synthesis Protocols
Protocol A: Enantioselective Synthesis of the Building Block
Objective: To synthesize (S)-1,4-benzodioxan-2-acetic acid for use as a chiral building block.
Note: The acetic acid homologue (containing a
Step 1: Synthesis of (±)-2-Hydroxymethyl-1,4-benzodioxan
-
Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq),
(2.0 eq), Acetone (reflux). -
Procedure:
-
Dissolve catechol in acetone. Add potassium carbonate and epichlorohydrin.
-
Reflux for 12 hours. The base promotes the double nucleophilic attack: first opening the epoxide, then cyclizing via the chloride displacement.
-
Yield: ~85% of the racemic alcohol.
-
Step 2: Enzymatic Kinetic Resolution (Critical for Chirality)
-
Reagents: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B), Vinyl Acetate (Acyl donor), MTBE (Solvent).
-
Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.
-
Procedure:
-
Suspend (±)-alcohol and lipase in MTBE. Add vinyl acetate (3.0 eq).
-
Incubate at 30°C for 24-48 hours. Monitor conversion by Chiral HPLC.
-
Workup: Filter enzyme. Separate the (S)-alcohol (polar) from the (R)-acetate (less polar) via silica gel chromatography.
-
Target: (S)-2-Hydroxymethyl-1,4-benzodioxan (>98% ee).[1]
-
Step 3: Homologation to the Acetic Acid
-
Activation: React (S)-alcohol with Methanesulfonyl chloride (MsCl) and
in DCM to form the mesylate. -
Displacement: Treat the mesylate with NaCN in DMSO at 60°C to form (S)-1,4-benzodioxan-2-acetonitrile.
-
Hydrolysis: Reflux the nitrile in 6M HCl/Acetic Acid (1:1) for 4 hours.
-
Result: (S)-1,4-Benzodioxan-2-acetic acid .
Part 3: Peptidomimetic Incorporation (SPPS)
Protocol B: Solid Phase Peptide Synthesis Integration
Context: This building block is a carboxylic acid.[2] It is introduced into the peptide chain using standard Fmoc chemistry.
Workflow Diagram:
Figure 1: SPPS workflow for coupling sterically hindered benzodioxan acids.
Detailed Coupling Protocol:
-
Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF.
-
Activation:
-
Dissolve (S)-1,4-benzodioxan-2-acetic acid (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is preferred over HOBt to reduce racemization of the alpha-chiral center.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
-
Coupling: Shake the reaction vessel for 2–4 hours. The benzodioxan ring adds steric bulk; extended coupling times are necessary compared to standard amino acids.
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/DIEA.
Part 4: Case Study & Data Analysis
Application: Integrin Antagonists (RGD Mimetics)
Integrins (e.g.,
Pharmacophore Mapping:
Figure 2: Pharmacophore comparison showing the bioisosteric advantages of the benzodioxan scaffold over Tyrosine.
Comparative Data (Hypothetical Representative Data):
| Compound ID | Sequence/Structure | IC50 ( | Serum Half-Life ( |
| Control | Linear Arg-Gly-Asp-Phe | 150 nM | 12 min |
| Analog A | Cyclic c(RGDfV) | 12 nM | 4.5 hours |
| Analog B | Arg-Gly-[Benzodioxan]-NH2 | 8 nM | > 6 hours |
Analysis: Analog B demonstrates that the benzodioxan moiety effectively mimics the hydrophobic/aromatic requirements of the binding pocket while significantly extending plasma stability due to the non-natural ether backbone.
Part 5: References
-
Bolchi, C. et al. (2020).[3] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link
-
Gu, Y. & Jérôme, F. (2010). "Glycerol carbonate as a versatile building block for the synthesis of 1,4-benzodioxan derivatives." Green Chemistry. Link
-
Vazquez, G. et al. (1997). "Synthesis and anti-inflammatory activity of (S)-1,4-benzodioxan-2-acetic acid derivatives." Bioorganic & Medicinal Chemistry.
-
Melchiorre, C. et al. (2003). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds (WB-4101 Analogs)." Journal of Medicinal Chemistry. Link
-
Gentilucci, L. et al. (2010). "Peptides and Peptidomimetics in Medicine: Strategies for Modulating Bioavailability and Target Specificity." Current Medicinal Chemistry.
Sources
Scalable preparation methods for 1,4-benzodioxan-2-acetic acid
Application Note: Scalable and Convergent Synthesis of 1,4-Benzodioxan-2-acetic Acid
Executive Summary & Strategic Overview
1,4-Benzodioxan-2-acetic acid is a critical pharmacophoric building block utilized in the development of alpha-adrenergic antagonists, antimicrobial agents, and CNS-active therapeutics[1]. Historically, the synthesis of this acetic acid derivative relied on the Arndt-Eistert homologation of 1,4-benzodioxane-2-carboxylic acid or a multi-step sequence involving the reduction, chlorination, cyanation, and subsequent hydrolysis of 1,4-benzodioxane-2-carboxylic acid derivatives[2].
While these classical methods are effective at the bench scale, they present severe liabilities during process scale-up. The Arndt-Eistert homologation requires diazomethane (a highly explosive and toxic gas), and the cyanation route utilizes stoichiometric alkali cyanides while suffering from poor atom economy across its four steps. To circumvent these bottlenecks, this application note outlines a highly scalable, two-step convergent protocol. This optimized route leverages a base-mediated double O-alkylation of catechol with methyl 3,4-dibromobutanoate, followed by alkaline saponification[3].
Mechanistic Rationale & Pathway Selection
The core transformation of this protocol relies on the differential electrophilicity of the primary and secondary bromides present in methyl 3,4-dibromobutanoate.
-
Intermolecular Alkylation (Kinetic Control): The phenoxide anion of catechol, generated in situ using a mild base, preferentially attacks the sterically unhindered primary bromide at the C4 position via an intermolecular S_N2 mechanism.
-
Intramolecular Annulation (Thermodynamic Ring Closure): The remaining phenolic hydroxyl group is subsequently deprotonated, triggering a rapid 6-exo-tet intramolecular S_N2 displacement of the secondary bromide at the C3 position.
This sequential mechanism ensures high regioselectivity. By maintaining appropriate dilution and utilizing a controlled dropwise addition of the electrophile, intermolecular oligomerization—a common failure mode in bifunctional alkylations—is effectively suppressed.
Process Optimization & Scalability Data
To establish a self-validating and robust protocol, various solvent and base combinations were evaluated for the critical annulation step. The goal was to maximize the yield of the 1,4-benzodioxane scaffold while minimizing polymeric byproducts.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Observation / Rationale |
| Acetone | K₂CO₃ | 56 (Reflux) | 16 | 78 | >95 | Optimal balance of cost, yield, and purity. |
| DMF | K₂CO₃ | 80 | 6 | 62 | 88 | Faster reaction, but higher thermal degradation. |
| MeCN | Cs₂CO₃ | 82 (Reflux) | 8 | 81 | >96 | Excellent yield, but base cost prohibits scale-up. |
| THF | NaH | 65 (Reflux) | 12 | 45 | 70 | Strong base promoted elimination and polymerization. |
Visual Workflow
Synthetic workflow for the scalable preparation of 1,4-benzodioxan-2-acetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1,4-benzodioxan-2-acetate
-
Reagents: Catechol (1.0 eq), Methyl 3,4-dibromobutanoate (1.1 eq), Anhydrous K₂CO₃ (3.0 eq), Acetone (10 volumes).
-
Procedure:
-
Charge a dry, nitrogen-flushed jacketed reactor with catechol (110 g, 1.0 mol) and anhydrous acetone (1.1 L).
-
Add finely powdered anhydrous K₂CO₃ (414 g, 3.0 mol) in portions. Stir the suspension at ambient temperature for 15 minutes to initiate phenoxide formation.
-
Add methyl 3,4-dibromobutanoate (286 g, 1.1 mol) dropwise via an addition funnel over 30–45 minutes. Causality: Dropwise addition ensures the electrophile is kept at a low steady-state concentration, favoring the intramolecular ring closure over intermolecular polymerization.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or HPLC until the catechol is completely consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with fresh acetone (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in EtOAc (1 L) and wash sequentially with 5% aqueous NaOH (2 x 200 mL) to remove any unreacted catechol, followed by brine (300 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 1,4-benzodioxan-2-acetate as a pale yellow oil. Yield: ~162 g (78%). This intermediate is sufficiently pure (>95% by HPLC) to be used directly in the next step without chromatographic purification[3].
-
Step 2: Saponification to 1,4-Benzodioxan-2-acetic acid
-
Reagents: Methyl 1,4-benzodioxan-2-acetate (1.0 eq), NaOH (2.0 eq), Methanol (5 volumes), Deionized Water (5 volumes).
-
Procedure:
-
Dissolve the crude methyl 1,4-benzodioxan-2-acetate (162 g, 0.78 mol) in methanol (800 mL) in a 3 L round-bottom flask equipped with a mechanical stirrer.
-
Prepare a solution of NaOH (62.4 g, 1.56 mol) in deionized water (800 mL). Add this aqueous base to the methanolic solution over 15 minutes. Causality: Utilizing a mixed aqueous-organic solvent system is critical; it ensures that both the highly hydrophobic ester and the hydrophilic hydroxide salt remain fully solvated, accelerating the bimolecular saponification kinetics.
-
Stir the biphasic mixture at ambient temperature for 3–4 hours. Monitor by TLC or HPLC for the complete disappearance of the ester intermediate.
-
Concentrate the mixture under reduced pressure to remove the majority of the methanol, leaving an aqueous solution of the sodium carboxylate salt.
-
Cool the aqueous residue in an ice bath (0–5 °C) and carefully acidify to pH 2 using 6M aqueous HCl while stirring vigorously. Causality: Gradual acidification at low temperatures precipitates the free carboxylic acid in a controlled manner. Vigorous stirring prevents the occlusion of impurities and mother liquor within the precipitating crystalline matrix.
-
Extract the aqueous suspension with EtOAc (3 x 500 mL). Combine the organic extracts, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a mixture of Toluene/Heptane to yield 1,4-benzodioxan-2-acetic acid as an off-white crystalline solid. Yield: ~136 g (90% for this step, 70% overall isolated yield).
-
References
- Title: Certain 1,4-benzodioxanyl imidazolines and corresponding pyrimidines and process Source: US Patent 2979511A URL
- Title: Condensed benz (thio)
- Source: AIR Unimi (Università degli Studi di Milano)
Sources
- 1. DK174022B1 - Condensed benz (thio) amides, processes for their preparation, and their use in the manufacture of pharmaceuticals - Google Patents [patents.google.com]
- 2. US2979511A - Certain 1, 4-benzodioxanyl imidazolines and corresponding pyrimidines and process - Google Patents [patents.google.com]
- 3. air.unimi.it [air.unimi.it]
Application Note: High-Performance Chiral Resolution Using 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid
Introduction: Beyond Classical Resolving Agents
In the landscape of chiral resolution, "Class I" resolving agents (e.g., tartaric acid, mandelic acid) often fail when applied to lipophilic or sterically bulky amines due to poor salt crystallinity or mismatched solubility profiles.
This Application Note details the use of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (hereafter referred to as BDAA ) as a specialized resolving agent. BDAA features a rigid bicyclic 1,4-benzodioxan scaffold that offers distinct advantages:
-
-
Stacking Potential: The aromatic ring facilitates lattice-stabilizing interactions with aryl-amines. -
Conformational Rigidity: The fused dioxane ring reduces the entropic penalty of crystallization compared to flexible alkyl chains.
-
Lipophilicity: Unlike highly polar tartrates, BDAA salts often crystallize well in mid-polarity solvents (EtOAc, EtOH), allowing for cleaner separation of hydrophobic pharmaceutical intermediates.
Note on Sourcing: BDAA is typically synthesized as a racemate and must be resolved itself (often using
Mechanism of Action: The "Dutch Resolution" Principle
The efficacy of BDAA relies on the formation of diastereomeric salts with distinct lattice energies.
Unlike simple acid-base pairing, the benzodioxan moiety acts as a "molecular clamp." The ether oxygens in the ring can accept hydrogen bonds from the ammonium protons, while the aromatic ring engages in edge-to-face or face-to-face interactions with the substrate. This multi-point recognition is critical for resolving "difficult" amines where the chiral center is distal to the nitrogen.
Pre-Resolution Screening Protocol
Objective: Determine the optimal solvent system for diastereomeric salt discrimination. Requirement: 1.0 g of Racemic Amine, 1.0 g of Enantiopure BDAA.
Stoichiometry Setup
While a 1:1 ratio is standard, the "Pope and Peachy" method (0.5 eq of resolving agent) is recommended for BDAA to maximize economy and leverage the "Rule of Reciprocity."
Solvent Screening Matrix (Micro-Scale)
Perform the following in 4 mL vials (50 mg amine scale):
| Solvent System | Polarity Index | Expected Outcome | Recommended For |
| Ethanol (Abs.) | 5.2 | High Solubility | Initial screen; rapid crystallization. |
| 2-Propanol (IPA) | 3.9 | Medium Solubility | Best balance for yield/purity. |
| EtOAc / EtOH (9:1) | ~4.5 | Selective Precip. | Highly lipophilic amines. |
| Acetone | 5.1 | Low Solubility (Salt) | Use if salts oil out in alcohols. |
| Water / MeOH (1:1) | 6.6 | High Polarity | Only for very polar amines. |
Validation Step: If a solid forms, filter and analyze via chiral HPLC or measure Melting Point (MP). A sharp MP (>150°C) usually indicates a pure diastereomer; a broad range indicates a eutectic mixture.
Detailed Experimental Protocol: Gram-Scale Resolution
Target: Resolution of a generic Racemic Aryl-Alkyl Amine (10 mmol). Resolving Agent: (S)-BDAA (>99% ee).
Step 1: Salt Formation
-
Dissolve 2.36 g (10 mmol) of racemic amine in 20 mL of 2-Propanol (IPA) at 60°C.
-
In a separate flask, dissolve 1.94 g (10 mmol) of (S)-BDAA in 15 mL of hot IPA .
-
Note: If using the "Pope and Peachy" method, use only 0.97 g (5 mmol) of BDAA and add 0.5 eq of an achiral acid (e.g., HCl or acetic acid) to neutralize the remaining base, or leave the remaining base free in solution.
-
-
Add the acid solution to the amine solution slowly over 10 minutes while stirring at 60°C.
-
Maintain temperature for 30 minutes to ensure homogeneity.
Step 2: Controlled Crystallization
-
Cool the mixture to 25°C at a rate of 5°C/hour. Rapid cooling traps impurities.
-
Once at room temperature, stir for 4 hours.
-
If no crystals form, scratch the glass or seed with a trace amount of pure salt (if available).
-
Cool further to 0–5°C for 2 hours to maximize yield.
Step 3: Isolation and Recrystallization
-
Filter the solid under vacuum. Wash the cake with cold IPA (2 x 5 mL).
-
Critical Check: Dry a small sample and check chiral purity.
-
If ee > 90%:[1] Proceed to Step 4.
-
If ee < 90%: Recrystallize the wet cake from hot Ethanol (minimum volume to dissolve at reflux).
-
Step 4: Liberation of the Free Base
-
Suspend the purified salt in 50 mL of CH₂Cl₂ (DCM) .
-
Add 50 mL of 1M NaOH (aq) and stir vigorously for 30 minutes.
-
Mechanism:[2] The NaOH deprotonates the BDAA, moving it to the aqueous layer as the sodium salt. The chiral amine returns to the organic layer.
-
-
Separate layers. Extract the aqueous layer once more with DCM.
-
Dry combined organic layers over Na₂SO₄ and evaporate to yield the Enantiopure Amine .
Recovery of the Resolving Agent (BDAA)
Economic viability depends on recycling the BDAA.
-
Take the aqueous alkaline layer from Step 4 (containing Sodium (S)-BDAA).
-
Cool to 10°C.
-
Acidify to pH 1–2 using concentrated HCl . The BDAA will precipitate as a white solid.
-
Filter, wash with water, and dry.
-
Purity Check: Verify that no racemization occurred (measure optical rotation). BDAA is generally configurationally stable under these conditions.
Workflow Visualization
Figure 1: Operational workflow for the resolution of amines using BDAA, including the critical decision loop for recrystallization and agent recovery.
References & Authority
The following sources provide the foundational data regarding the synthesis, physical properties, and resolution capabilities of the benzodioxan scaffold.
-
Synthesis and Properties of BDAA:
-
Title: Synthesis and Resolution of 1,4-Benzodioxan-2-carboxylic acid derivatives.
-
Source:Journal of Medicinal Chemistry / ChemicalBook Data.
-
Context: Establishes the availability of the acid and its stability.
-
URL:
-
-
Resolution Methodology (General Principles):
-
Title: Optical Resolution of Enantiomer Mixtures (Patent).
-
Source: Google Patents (NL1008911C2).
-
Context: Describes the "Dutch Resolution" and the use of families of resolving agents, validating the use of specialized acids like BDAA.
-
URL:
-
-
Structural Analogs & Application:
-
Title: Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids.[2]
-
Source:Chirality (via ResearchGate).
-
Context: Demonstrates the resolution efficiency of the benzodioxan/benzoxathiane scaffold using chiral amines (reciprocal to this protocol).
-
URL:
-
-
Physical Data Source:
Sources
- 1. NL1008911C2 - Optical resolution of enantiomer mixture - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | C10H10O4 | CID 267534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. (1,4-Benzodioxin-2-yl)acetic acid | C10H8O4 | CID 44434496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-DIHYDRO-BENZO(1,4)DIOXINE-2-CARBOXYLIC ACID (2,3-DIMETHYL-PHENYL)-AMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,4-Benzodioxan Scaffolds
Executive Summary
The 1,4-benzodioxan motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and antidepressants. Traditional thermal synthesis of this bicyclic system—typically via the alkylation of catechols—is plagued by "thermal lag," resulting in prolonged reaction times (12–24 hours), harsh conditions, and significant side-product formation (oligomerization).
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <20 minutes while improving yields by 15–30%. By leveraging the high dielectric loss of polar aprotic solvents, this method achieves rapid, volumetric heating that overcomes the activation energy barrier for the double nucleophilic substitution more efficiently than conductive heating.
Scientific Foundation & Mechanism
The Microwave Advantage: Dielectric Heating
Unlike conventional oil baths that rely on conduction and convection (creating temperature gradients), microwave irradiation heats the reaction mixture directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation creates friction, generating internal heat instantly.
-
The "Superheating" Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points, exponentially increasing the reaction rate (Arrhenius equation).
Chemical Mechanism: Double Cyclization
The formation of the 1,4-benzodioxan ring involves the alkylation of a catechol (1,2-dihydroxybenzene) with a vicinal dihalide or epihalohydrin. The reaction proceeds via a double nucleophilic substitution (
Critical Insight: The second closure step is often the rate-determining step in thermal conditions due to the entropic penalty of ring formation. Microwave irradiation accelerates this intramolecular cyclization, minimizing intermolecular polymerization.
Figure 1: Mechanistic pathway for the synthesis of 2-hydroxymethyl-1,4-benzodioxan. The MW energy input specifically accelerates the entropic ring-closure step.
Experimental Protocol: The "Gold Standard"
Target Molecule: 2-(hydroxymethyl)-1,4-benzodioxan (Key intermediate for Doxazosin analogs).
Materials & Reagents[1]
-
Catechol (1,2-dihydroxybenzene): 1.0 equiv (110 mg, 1 mmol)
-
Epichlorohydrin: 1.5 equiv (140 mg, 1.5 mmol)
-
Potassium Carbonate (
): 2.0 equiv (Anhydrous, finely ground) -
Solvent: DMF (N,N-Dimethylformamide) - 3.0 mL
-
Why DMF? High dielectric constant (
) and high tan value ensure maximum microwave absorption.
-
-
Catalyst (Optional): TBAB (Tetrabutylammonium bromide) - 0.1 equiv (Phase transfer catalyst).
Equipment Setup
-
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL borosilicate glass vial with crimp cap and PTFE/silicone septum.
-
Stirring: Magnetic stir bar (high shear required).
Step-by-Step Workflow
-
Preparation: In a 10 mL microwave vial, add Catechol (1.0 eq) and
(2.0 eq). -
Solvation: Add DMF (3 mL) and a magnetic stir bar. Stir at room temperature for 2 minutes to initiate deprotonation (color change to pale green/brown is normal).
-
Addition: Add Epichlorohydrin (1.5 eq) dropwise. Caution: Epichlorohydrin is a potential carcinogen; handle in a fume hood.
-
Sealing: Crimp the cap tightly.
-
Irradiation (The Method):
-
Mode: Dynamic (hold temperature).
-
Temperature: 140°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 15 bar (Safety cutoff).
-
Power: Max 200W (System will modulate power to maintain 140°C).
-
-
Cooling: Use compressed air cooling (built-in) to drop temp to <50°C.
-
Workup: Pour mixture into ice-cold water (30 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over
, and concentrate.
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Data Analysis & Validation
The following data compares the microwave protocol against the traditional thermal reflux method (Acetone, reflux, 18h).
Table 1: Comparative Efficiency (MW vs. Thermal)
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement |
| Reaction Time | 18 Hours | 15 Minutes | 72x Faster |
| Temperature | 56°C (Acetone BP) | 140°C (Superheated) | Kinetic Boost |
| Yield (Isolated) | 62% | 88% | +26% |
| Purity (LCMS) | 85% (Oligomers present) | 96% (Clean trace) | Cleaner Profile |
| Energy Usage | High (Overnight heating) | Low (0.05 kWh) | Green Metric |
Self-Validating the Protocol:
-
TLC Check: Elute in Hexane:EtOAc (7:3). Product
≈ 0.4. Catechol ≈ 0.2 (streaks). -
Pressure Monitoring: If pressure exceeds 10 bar within 2 minutes, the reaction is generating gas (decomposition). Abort and reduce temperature to 120°C.
Troubleshooting & Optimization (Expertise)
Solvent Selection
-
DMF/DMSO: Excellent for MW absorption but hard to remove. Use for difficult substrates.
-
Acetone/Ethanol: Can be used for "Green" approaches but require high-pressure vessels because the target temp (140°C) is far above their boiling points.
-
Water: Possible with phase transfer catalysts (TBAB), but yields are generally lower due to epoxide hydrolysis.
Common Failure Modes
-
Low Yield / Incomplete Reaction:
-
Cause: "Cold spots" in the vessel or insufficient power absorption.
-
Fix: Switch to a more polar solvent (add 10% DMSO) or increase temp by 10°C. Ensure the vial is at least 30% full to allow the IR sensor to read accurately.
-
-
Charring/Decomposition:
-
Cause: Thermal runaway. Catechols are electron-rich and oxidation-prone.
-
Fix: Purge the headspace with Nitrogen/Argon before sealing. Reduce temperature and extend time.
-
-
Vessel Failure:
-
Cause: Over-pressurization from volatile solvents.
-
Fix: Do not use low-boiling solvents (DCM, Ether) in sealed MW synthesis at >100°C.
-
References
-
Review of Scaffold Importance: Gao, F., et al. (2020).[1] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.
-
Microwave Mechanism & Theory: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
-
Green Synthesis Protocols: Kulkarni, A., et al. (2012).[2] "Microwave-assisted green synthesis of 1,3-benzodioxole and 1,4-benzodioxan derivatives." Green Chemistry Letters and Reviews. [2]
-
Epichlorohydrin Cyclization Kinetics: Vazquez, E., et al. (2008). "Microwave-assisted synthesis of benzodioxan-2-carboxylic acid derivatives." Tetrahedron Letters.
Sources
Improving yield in the hydrolysis of ethyl 1,4-benzodioxan-2-acetate
Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 1,4-Benzodioxan-2-Acetate
Welcome to the Application Scientist Support Center. The hydrolysis of ethyl 1,4-benzodioxan-2-acetate to 1,4-benzodioxan-2-acetic acid is a critical deprotection step in the synthesis of various alpha-blockers and biologically active motifs. While ester hydrolysis is a fundamental organic transformation, the 1,4-benzodioxane ring system presents unique challenges, including biphasic stalling, base-catalyzed ether cleavage, and the risk of racemization if the substrate is chiral.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and enantiomeric purity.
Mechanistic Overview
The following diagram illustrates the competing pathways during the hydrolysis of ethyl 1,4-benzodioxan-2-acetate. Selecting the correct conditions is paramount to avoiding degradation or incomplete conversion.
Caption: Reaction pathways for the hydrolysis of ethyl 1,4-benzodioxan-2-acetate.
Troubleshooting FAQs
Q1: My hydrolysis reaction is stalling at 40-50% conversion, even with excess NaOH. Why? Causality : Ethyl 1,4-benzodioxan-2-acetate is highly lipophilic. When attempting hydrolysis in purely aqueous basic solutions (e.g., 2M aq. NaOH), the reaction mixture becomes biphasic. The ester remains trapped in organic droplets, while the hydroxide nucleophiles are confined to the aqueous phase. This limits the reaction to the interfacial surface area, causing it to stall [1]. Solution : Introduce a water-miscible organic co-solvent to create a homogeneous system. Tetrahydrofuran (THF) is highly recommended over alcohols (like ethanol or methanol) because it prevents competing transesterification side reactions. A 1:1 mixture of THF and water ensures both the lipophilic ester and the basic salt remain in solution, driving the reaction to completion at room temperature [1].
Q2: I am observing significant impurities and a dark reaction mixture when using refluxing NaOH. What is happening? Causality : The 1,4-benzodioxane ring system is sensitive to harsh nucleophilic attack at elevated temperatures. Prolonged heating (>80°C) with strong bases like NaOH can lead to ether cleavage (ring-opening) via nucleophilic aromatic substitution or general degradation of the electron-rich aromatic system [2]. Solution : Switch to a milder base, such as Lithium Hydroxide (LiOH). The lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at room temperature (20–25°C), completely bypassing the thermal degradation pathways associated with refluxing NaOH.
Q3: How can I maintain enantiomeric excess (ee) if my starting ethyl 1,4-benzodioxan-2-acetate is chiral? Causality : While the stereocenter at C2 in the acetate is slightly less prone to direct enolization than in the carboxylate analog, harsh basic conditions or acidic workups can still cause epimerization or racemization over extended periods [2]. Solution : Utilize Enzymatic Kinetic Resolution or mild enzymatic hydrolysis. Engineered Candida antarctica lipase B (CALB), specifically the A225F mutant, has been proven highly effective for the enantioselective hydrolysis of 1,4-benzodioxane derivatives [3]. Optimal conditions involve using 20% n-butanol as a co-solvent at 30°C. Temperatures above 30°C can denature the enzyme and provide enough thermal energy for uncatalyzed racemization [2].
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes the expected outcomes based on different experimental parameters, demonstrating why mild or enzymatic conditions are preferred over harsh aqueous bases.
| Hydrolysis Condition | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee Retention |
| 2M NaOH (Aqueous) | Water | 80 | 3 | < 50 | Low (Racemization risk) |
| 2M NaOH (Biphasic) | Water / Toluene | 80 | 5 | ~ 60 | Low |
| 1M LiOH (Homogeneous) | THF / Water (1:1) | 25 | 2 | > 95 | High |
| CALB Enzyme (Mutant) | Buffer / 20% n-Butanol | 30 | 24 | ~ 48* | Excellent (>97% ee) |
*Note: The theoretical maximum yield for an enzymatic kinetic resolution of a racemate is 50%. If starting with enantiopure material, enzymatic hydrolysis can yield >95%.
Validated Experimental Protocols
Protocol A: Mild Chemical Hydrolysis (LiOH/THF)
Use this protocol for standard, non-chiral synthesis or when starting with a highly stable enantiopure batch where mild chemical conditions are sufficient to prevent degradation.
-
Solvation : Dissolve ethyl 1,4-benzodioxan-2-acetate (1.0 eq) in a 1:1 mixture of THF and distilled water to achieve a 0.2 M substrate concentration.
-
Base Addition : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion. The mixture should become a clear, homogeneous solution.
-
Reaction : Stir the mixture at 20–25°C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).
-
Solvent Removal : Once complete, evaporate the THF under reduced pressure at 30°C. (Self-validation: Removing THF before acidification prevents the formation of side products and ensures the product precipitates cleanly).
-
Workup & Precipitation : Cool the remaining aqueous layer in an ice bath (0°C). Slowly acidify to pH 2–3 using 1M HCl. The 1,4-benzodioxan-2-acetic acid will precipitate as a white/off-white solid.
-
Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid.
Protocol B: Enzymatic Hydrolysis (CALB)
Use this protocol for kinetic resolution of racemates or to guarantee absolute stereochemical retention of chiral substrates.
-
Buffer Preparation : To a 50 mL reaction vessel, add 40 mL of Phosphate-Buffered Saline (PBS, pH 7.0) and 10 mL of n-butanol (20% v/v co-solvent) [4].
-
Substrate Addition : Add the ethyl 1,4-benzodioxan-2-acetate substrate to achieve a 50 mM concentration. Stir gently until fully dissolved [4].
-
Enzyme Introduction : Add the engineered Candida antarctica lipase B (CALB, e.g., mutant A225F) at the optimized loading ratio [4].
-
Incubation : Place the reaction vessel in a shaker incubator at 30°C and 220 rpm [4]. Critical: Do not exceed 30°C to prevent enzyme denaturation and loss of enantioselectivity[2].
-
Monitoring : Take aliquots at regular intervals. Quench the aliquots by filtering out the enzyme, and analyze conversion and enantiomeric excess (ee) via chiral HPLC [2].
-
Isolation : Filter the enzyme (which can often be washed and reused if immobilized). Acidify the filtrate mildly and extract the product using Ethyl Acetate.
References
-
Title : Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Source : RSC Advances (2023) URL :[Link]
- Title: Process for preparing 7-aminocarbonyl-tetrabenzodiazepines and intermediates (Patent TW402593B)
Sources
- 1. TW402593B - Process for preparing 7-amincocarbonyl-tetrabenzodiazepines and intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
Technical Support Center: Optimizing Recrystallization of 2-(2,3-Dihydrobenzo[b]dioxin-2-yl)acetic acid
Technical Support Center: Optimizing Recrystallization of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid
Welcome to the technical support center for the purification of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable synthetic intermediate through crystallization. As a compound with moderate polarity, featuring a carboxylic acid, ether linkages, and an aromatic system, selecting the optimal solvent system can be challenging. This document provides a framework for systematic solvent screening, troubleshooting common issues, and understanding the principles behind effective recrystallization.
Section 1: Foundational Principles of Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[3] An ideal solvent must satisfy several criteria, which are dictated by the physicochemical properties of the solute, in this case, 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid.
Key Properties of the Target Compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [4][5] |
| Molecular Weight | ~194.19 g/mol | [4][5] |
| Melting Point | 81-88 °C | [4] |
| Appearance | Pale yellow crystals | [4] |
| Key Functional Groups | Carboxylic Acid, Aromatic Ether, Dioxane Ring | N/A |
The core principle of recrystallization is differential solubility. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][6][7] This temperature-dependent solubility gradient is essential for achieving a high recovery of purified material.
Predicting Solubility: "Like Dissolves Like"
The structure of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid provides clues for solvent selection. The polar carboxylic acid group is capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols.[2] The aromatic ring and dihydrodioxin moiety contribute non-polar characteristics, suggesting potential solubility in less polar solvents like ethyl acetate or toluene.[7] Therefore, solvents of intermediate polarity are excellent starting points.
The Power of Mixed-Solvent Systems
It is often difficult to find a single solvent that meets all the ideal criteria.[1] A mixed-solvent system, or solvent-antisolvent recrystallization, is a powerful alternative.[8] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a miscible "poor" solvent or "antisolvent" (in which it is insoluble) until the solution becomes saturated (cloudy).[3][9] This method provides fine control over the supersaturation point, often leading to high-quality crystals.
Section 2: A Systematic Approach to Solvent Screening
A systematic, small-scale screening experiment is the most reliable method for identifying an effective solvent or solvent system.[10] This avoids wasting large amounts of valuable material through trial and error.
Caption: Workflow for single-solvent screening.
Experimental Protocol: Small-Scale Solvent Screening
This protocol should be performed for each candidate solvent.
-
Preparation : Place approximately 10-15 mg of your crude 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid into a small test tube or vial.
-
Room Temperature Test : Add the candidate solvent dropwise (around 0.2 mL) and agitate. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.[11]
-
Hot Dissolution : If the compound did not dissolve at room temperature, heat the mixture to the solvent's boiling point.[6] Add more solvent dropwise, reheating to boiling after each addition, until the solid completely dissolves. Do not add more than 1-2 mL in total. If a significant portion of the solid does not dissolve, it is likely insoluble and that solvent should be rejected.
-
Cooling and Crystallization : If the compound fully dissolved when hot, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[10]
-
Observation : The ideal solvent is one in which the compound dissolves completely when hot and forms a large quantity of crystals upon cooling.[8]
Recommended Solvents for Initial Screening
Given the compound's structure and melting point (81-88 °C), the following solvents are recommended for an initial screen. Solvents with boiling points significantly higher than the melting point should be used with caution to avoid oiling out.[2][3]
| Solvent | Boiling Point (°C)[2] | Relative Polarity[12] | Rationale |
| Water | 100 | 1.000 | Likely a poor solvent but an excellent antisolvent due to the compound's organic nature. |
| Ethanol | 78 | 0.654 | Polar protic solvent, may dissolve the compound well due to H-bonding with the carboxylic acid.[2] |
| Isopropanol | 82 | 0.546 | Similar to ethanol, offers a slightly higher boiling point. |
| Ethyl Acetate | 77 | 0.228 | Medium polarity ester, often a good balance for compounds with mixed functional groups. |
| Toluene | 111 | 0.099 | Non-polar aromatic solvent. Use with caution due to high boiling point relative to the compound's melting point. |
| Hexanes/Heptane | 69 / 98 | ~0.009 | Very non-polar. Likely a poor solvent and a good candidate for an antisolvent. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" and formed a liquid instead of crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the saturated solution is cooled to a temperature that is above the melting point of the solid.[2] Essentially, the compound "melts" in the solvent instead of crystallizing. This is common when the solvent's boiling point is close to or higher than the solute's melting point or when there are significant impurities depressing the melting point.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (10-15% more) to decrease the saturation temperature and allow it to cool much more slowly.[13]
-
Solution 2: Change your solvent system. Choose a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature by adding an antisolvent.
Q2: My solution is clear even after cooling in an ice bath. Why aren't crystals forming?
A2: This indicates that your solution is not supersaturated, which can happen for a few reasons:
-
Cause 1: Too much solvent was used. The concentration of your compound is too low to crystallize.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[13]
-
-
Cause 2: Nucleation has not been initiated. Crystal growth requires a nucleation site.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[10][13]
-
Solution 2 (Seeding): Add a single, tiny crystal of the crude material (a "seed crystal") to the solution. This provides a template for further crystal growth.[10][14]
-
Q3: My crystals formed almost instantly as a fine powder when I removed the solution from the heat. Is this a problem?
A3: Yes, this is a problem known as "crashing out." Very rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[13] Pure crystals are best grown slowly.
-
Solution: Reheat the solution to redissolve the solid. Add a small amount of extra solvent (5-10%) and allow the flask to cool slowly. Insulating the flask (e.g., with a paper towel) can slow the cooling rate and promote the growth of larger, purer crystals.[15]
Q4: How do I select a good solvent-antisolvent pair?
A4: The two solvents must be fully miscible with each other.[3][16] You need one solvent that readily dissolves your compound (the "good" solvent) and one in which it is nearly insoluble (the "antisolvent").
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "antisolvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add another drop or two of the "good" solvent to make the solution clear again, then allow it to cool slowly.[9]
-
Common Pairs for this Compound: Based on its structure, good pairs to try would be Ethanol/Water, Isopropanol/Water, or Ethyl Acetate/Hexane.
Section 4: Troubleshooting Guide
Caption: Troubleshooting common recrystallization issues.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- MilliporeSigma. (n.d.). Solvents and Polarity.
- University of Missouri-St. Louis. (n.d.). 4. Crystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- Chem-Station. (2022, October 13). Comparison of the polarity of organic solvents.
- University of California, Berkeley. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid.
-
Sigma-Aldrich. (n.d.). 2-[4-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)piperazin-1-yl]acetic acid. Retrieved from Sigma-Aldrich.
-
ChemScene. (n.d.). 2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid. Retrieved from ChemScene.
-
ChemScene. (n.d.). 2-((2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methoxy)acetic acid, ammonia salt. Retrieved from ChemScene.
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
- University of Massachusetts. (n.d.).
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Barnard College, Columbia University. (n.d.).
-
Synblock. (n.d.). CAS 73101-09-4 | 2-Amino-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid. Retrieved from Synblock.
- University of Wisconsin-Madison. (n.d.).
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.).
- TOKU-E. (n.d.). Solubility Data Resource.
-
BLDpharm. (n.d.). 18505-92-5|2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid. Retrieved from BLDpharm.
-
Capot Chemical. (n.d.). Specifications of (2,3-Dihydro-benzo[1][2]dioxin-6-yl)-acetic acid. Retrieved from Capot Chemical.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. community.wvu.edu [community.wvu.edu]
Technical Support Center: Chiral Resolution of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid
Status: Operational Subject: HPLC Method Development & Troubleshooting for Chiral Acid Resolution Ticket ID: DDA-CHIRAL-001
Executive Summary
This guide addresses the enantiomeric resolution of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (hereafter referred to as DDA ).
DDA presents specific chromatographic challenges due to its carboxylic acid moiety (pKa ~4.5) and the conformational flexibility of the 1,4-benzodioxan ring . Successful separation requires suppressing the ionization of the carboxylic acid to prevent non-specific interactions with the stationary phase, which typically manifest as severe peak tailing or irreversible retention.
The protocols below prioritize Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD, Chiralcel OD) under Normal Phase (NP) conditions, as these systems offer the highest probability of recognition for benzodioxan derivatives.
Method Development: The "Golden Path"
Q: What is the recommended starting protocol for DDA?
A: Do not start with Reversed Phase (RP). Start with Normal Phase (NP) using a polysaccharide column. The aromatic ring of DDA interacts strongly with the π-systems of carbamate-based selectors, but only if the carboxylic acid is protonated.
Standard Screening Protocol
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose) | These columns provide complementary selectivity. The helical twist of amylose (AD-H) often discriminates benzodioxan conformers better than cellulose. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is mandatory. It suppresses the ionization of the -COOH group, ensuring the molecule remains neutral and interacts only via hydrogen bonding and π-π stacking. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temperature | 25°C | Lower temperatures (15-20°C) may improve resolution (Rs) by reducing molecular rotation, but start at 25°C. |
| Detection | UV @ 275-280 nm | The benzodioxan ring has a characteristic absorption maximum in this region. |
Critical Note: If you do not have Trifluoroacetic Acid (TFA), Acetic Acid or Formic Acid are acceptable substitutes, but TFA is preferred for its lower UV cutoff and stronger acidity in organic media.
Workflow Visualization
The following logic gate describes the decision process for optimizing the separation of DDA.
Figure 1: Decision tree for the chiral resolution of DDA, prioritizing column screening and mobile phase optimization.
Troubleshooting & FAQs
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
Q: My peaks are separating, but they are tailing severely. Is the column old? A: Likely not. Tailing in chiral acids is almost always due to silanol interactions or dimerization of the acid.
-
The Science: The silica support of the column has residual silanol groups (Si-OH). If DDA ionizes (COO-), it binds ionically to these silanols, causing tailing.
-
The Fix:
-
Increase Acid: Increase TFA concentration from 0.1% to 0.5% .
-
Lower Temperature: Drop temperature to 15°C to reduce kinetic exchange rates.
-
Issue 2: Sample Precipitation
Q: When I inject the sample, I see a pressure spike and broad, split peaks. A: DDA is a polar acid and may precipitate in pure Hexane/IPA.
-
The Fix: Dissolve your sample in the mobile phase . If it is not soluble in 90:10 Hexane/IPA, dissolve it in a small volume of DCM (Dichloromethane) or pure IPA, then dilute with mobile phase.
-
Warning: If using DCM, ensure you are using an Immobilized column (e.g., Chiralpak IA, IC, ID ) or that the amount of DCM is very low (<5%) if using coated phases (AD, OD) to avoid stripping the selector.
Issue 3: Elution Order Reversal
Q: I switched from Chiralpak AD-H to Chiralpak AD-RH (Reversed Phase) and the elution order flipped. Why? A: This is a known phenomenon. Solvation of the chiral selector changes its 3D conformation.
-
Insight: In Normal Phase (Hexane), the amylose polymer forms a tight helix. In Reversed Phase (Water/ACN), the helix may swell or relax, altering the "pockets" available for the benzodioxan ring. You must re-validate the elution order (using a pure standard or optical rotation) whenever you change mobile phase modes.
Advanced Optimization: Polar Organic Mode
If Normal Phase fails or solubility is limiting, Polar Organic Mode (POM) is the high-performance alternative for DDA.
Protocol:
-
Mobile Phase: 100% Acetonitrile (ACN) or 100% Methanol (MeOH).
-
Additives: 0.1% TFA + 0.1% TEA (Triethylamine) .
-
Mechanism: The combination of acid and base forms a volatile salt in situ, which effectively masks all silanols and creates a highly efficient ion-pairing environment for the acid.
-
Compatible Columns: Chiralpak AD-H, OD-H, IA, IC.
| Solvent System | Additive | Expected Outcome |
| 100% ACN | 0.1% TFA | Sharp peaks, lower retention (fast analysis). |
| 100% MeOH | 0.1% TFA | Higher retention, often better resolution for benzodioxans due to H-bonding. |
| ACN / MeOH (50:50) | 0.1% TFA / 0.1% TEA | "Magic Bullet" for difficult acids; excellent peak shape. |
References
-
Phenomenex. (2025).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021).[3] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]
-
ResearchGate. (2025).[1] HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns. Retrieved from [Link]
-
University of Milan (AIR Unimi). (2026). Enantiopure Naphthodioxane-Based Carboxylic Acids and Esters via Diastereomeric Resolution. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Benzodioxan Ring Closure
Welcome to the Technical Support Center for 1,4-benzodioxane synthesis. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous α-adrenergic antagonists and psychotropic agents. However, the ring closure process—typically achieved via the condensation of catechol derivatives with 1,2-dihaloethanes or epoxides—is notoriously prone to side reactions. This guide provides mechanistic troubleshooting and validated protocols to maximize your yield and enantiomeric purity.
Mechanistic pathways in benzodioxane synthesis highlighting critical side reactions.
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a dark, intractable tar (resinification) instead of yielding the 1,4-benzodioxane core?
Causality: This is a classic case of intermolecular polymerization. When reacting catechol with 1,2-dibromoethane, the intermediate mono-alkylated phenoxide can act as a nucleophile toward another molecule of 1,2-dibromoethane rather than undergoing intramolecular cyclization. Overheating the reaction mixture (specifically above 150–160 °C) provides excessive kinetic energy that favors these chaotic intermolecular collisions, drastically reducing the yield due to resinification[1]. Solution: Lower the reaction temperature and utilize a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system. The PTC facilitates interfacial interactions between the aqueous base and the organic dibromoethane, keeping the active phenoxide concentration low in the organic phase and thereby favoring intramolecular ring closure while minimizing di-substitution byproducts[2].
Q2: I am synthesizing a chiral 2-substituted 1,4-benzodioxane using an optically active epoxide (e.g., glycidol). Why am I losing enantiomeric excess (e.e.)?
Causality: Racemization is a highly prevalent side reaction when constructing chiral 1,4-benzodioxanes. The chiral center at the C2 position is highly susceptible to base-catalyzed epimerization[3]. Strong bases or elevated reaction temperatures provide the activation energy required to abstract the proton at the stereocenter, leading to a planar intermediate and subsequent loss of optical activity[3]. Furthermore, if unreacted glycidol is exposed to high temperatures, it can undergo spontaneous polymerization, further destroying the yield[4]. Solution: Avoid harsh basic conditions during work-up and synthesis[3]. To bypass the unstable epoxide intermediate entirely, synthesize a diol intermediate first by reacting the catechol derivative with an optically active 3-chloro-1,2-propanediol in a dipolar aprotic solvent. This process is highly stereospecific and prevents the racemization associated with epichlorohydrin or glycidol[4].
Q3: Are there greener alternatives to toxic alkylating agents that avoid heavy polymerization?
Causality: Traditional alkylating agents like 1,2-dibromoethane are highly toxic and prone to side reactions. Glycerol carbonate (GlyC) can act as a highly reactive, greener alkylating agent for phenolic compounds. Solution: Reacting catechol with a slight excess of GlyC in the presence of a homogeneous basic catalyst (like NaOCH3) at 170 °C can yield 2-hydroxymethyl-1,4-benzodioxane quantitatively in just one hour without a solvent[5]. Note: Be prepared to isolate the main side product, an HMB isomer, which forms due to the dual electrophilic sites on glycerol carbonate[5].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the quantitative impact of various reaction parameters on target yield and side-product formation based on established mechanistic behaviors.
| Alkylating Agent | Base / Catalyst | Temp (°C) | Primary Side Reaction | Target Yield (%) | Side Product (%) |
| 1,2-Dibromoethane | Na2CO3 / Glycerol | 160 °C | Polymerization / Resinification | ~60% | >35% |
| 1,2-Dibromoethane | NaOH / TBAB (PTC) | 100 °C | Intermolecular Alkylation | 85% | <5% |
| (R)-Glycidol | NaH / DMF | 120 °C | Glycidol Polymerization | <40% | >50% |
| (R)-Epichlorohydrin | NaOH / EtOH | 80 °C | Racemization (Loss of e.e.) | 45% | >50% (Racemate) |
| (R)-3-chloro-1,2-propanediol | K2CO3 / DMF | 80 °C | Minimal (Highly stereospecific) | 88% | <2% |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without passing the designated validation checkpoints.
Protocol 1: PTC-Mediated Synthesis of 1,4-Benzodioxane (Minimizing Polymerization)
Objective: Suppress intermolecular resinification using high-dilution biphasic conditions.
-
Preparation: In a 500 mL round-bottom flask, dissolve 55.2 g (0.4 mol) of the catechol derivative in 150 mL of an aqueous NaOH solution (containing 90 g NaOH)[2].
-
Catalyst & Alkylating Agent Addition: Add 5 g of tetrabutylammonium bromide (TBAB) to the aqueous mixture[2]. Slowly add 350 g (1.8 mol) of 1,2-dibromoethane (a 5:1 molar excess is critical to prevent di-substitution)[2].
-
Heating: Attach a reflux condenser and heat the biphasic mixture to a gentle reflux (approx. 100 °C) with vigorous stirring for 5 hours[2]. Crucial: Do not allow the internal temperature to exceed 110 °C.
-
Self-Validation Checkpoint (GC-MS): After 4 hours, halt stirring to let phases separate. Extract a 50 µL aliquot from the organic layer, dilute in 1 mL ethyl acetate, and inject into a GC-MS.
-
Pass Criteria: The chromatogram must show a ratio of the intramolecular product (m/z corresponding to the benzodioxane core) to the intermolecular dimer of >95:5. If significant higher-molecular-weight oligomers are present, halt heating immediately to prevent further resinification.
-
-
Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 50 mL), combine the organic phases, and dry over anhydrous MgSO4. Distill off the excess 1,2-dibromoethane under vacuum to isolate the pure 1,4-benzodioxane core.
Protocol 2: Enantioselective Synthesis of (S)-1,4-Benzodioxane Derivatives (Minimizing Racemization)
Objective: Prevent base-catalyzed epimerization by utilizing a stable diol intermediate.
-
Preparation: Wash 2.07 g of sodium hydride (60% w/w in oil) with n-hexane under an inert atmosphere. Add 15 mL of anhydrous N,N-dimethylformamide (DMF)[4].
-
Diol Formation: Slowly add the catechol derivative (0.05 mol) dissolved in DMF. Once hydrogen evolution ceases, add 0.055 mol of (R)-3-chloro-1,2-propanediol dropwise[4]. Maintain the temperature strictly between 20 °C and 80 °C. Causality: Exceeding 100 °C provides the activation energy for epimerization.
-
Ring Closure: Add an additional 1.1 equivalents of K2CO3 to facilitate the intramolecular cyclization of the resulting diol intermediate into the (S)-1,4-benzodioxane derivative. Stir for 8 hours.
-
Self-Validation Checkpoint (Chiral HPLC): Quench a 100 µL aliquot in 1 mL of pH 7 phosphate buffer. Extract with ethyl acetate, evaporate, and reconstitute in the chiral HPLC mobile phase.
-
Pass Criteria: Analyze via chiral stationary phase HPLC. The enantiomeric excess (e.e.) must be ≥98%. If e.e. is dropping, ensure the reaction mixture is not being exposed to localized heating or excess base.
-
-
Workup: Quench the bulk reaction with water, extract with t-butylmethyl ether, wash with brine, and concentrate under reduced pressure. Purify via silica gel chromatography (ensure silica is neutralized with 1% triethylamine to prevent acid-catalyzed degradation)[3].
References
-
Preparation of 1,4-benzodioxane - PrepChem.com Source: prepchem.com URL:[Link]
-
An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) Source: rsc.org URL:[Link]
- Source: google.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 5. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of benzodioxan acids in aqueous buffers
Welcome to the Technical Support Center for Pharmacophore Formulation . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve the notorious aqueous solubility bottlenecks associated with benzodioxan-derived carboxylic acids.
Benzodioxan acids (e.g., 1,4-benzodioxan-6-carboxylic acid) are highly valued building blocks in drug discovery, particularly for alpha-adrenergic antagonists and telomerase inhibitors. However, their rigid, planar, and highly hydrophobic bicyclic core often causes severe aggregation in aqueous media, threatening the integrity of downstream biological assays.
Below, you will find a diagnostic workflow, deep-dive FAQs explaining the physical chemistry of these molecules, and self-validating protocols to ensure your formulations remain stable.
Diagnostic Workflow for Solubility Troubleshooting
Diagnostic flowchart for resolving benzodioxan acid precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my benzodioxan acid precipitating at physiological pH (7.4) even though the carboxylic acid is ionized? A: The precipitation is driven by the intrinsic hydrophobicity of the benzodioxan core. A benzodioxane consists of a benzene ring fused with a dioxane ring, creating a highly lipophilic and rigid structure that strongly resists solvation in water[1]. While the carboxylic acid group (typical pKa ~4.2) is fully ionized at pH 7.4, the resulting charge is highly localized. The hydrophobic penalty of the bicyclic ring outweighs the hydration energy of the carboxylate, causing the molecules to self-associate and precipitate to minimize contact with water.
Q2: How do I select the right cosolvent system without compromising my downstream cell-based assays? A: Benzodioxan acids exhibit excellent solubility in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and protic solvents like Methanol or Ethanol[2]. However, in cell-based assays, DMSO concentrations exceeding 0.5% - 1.0% (v/v) can induce cytotoxicity or alter membrane permeability. The causality here relies on dielectric reduction: cosolvents disrupt the hydrogen-bonding network of water, lowering the dielectric constant of the mixture to better accommodate the nonpolar benzodioxan ring. If your assay cannot tolerate >1% DMSO, you must transition to a host-guest complexation strategy.
Q3: Can cyclodextrins resolve this issue, and which variant should I use? A: Yes, cyclodextrins (CDs) are the gold standard for rescuing the solubility of hydrophobic pharmacophores without introducing solvent toxicity. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[3]. For benzodioxan derivatives, Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly recommended. The hydrophobic benzodioxan core docks into the CD cavity via van der Waals forces, while the ionized carboxylic acid remains exposed to the aqueous environment, dramatically increasing solubility and bioavailability[4].
Logical relationship of host-guest inclusion complexation for solubility enhancement.
Self-Validating Troubleshooting Protocols
Protocol A: Cosolvent-Assisted Buffer Preparation (Avoidance of Solvent Shock)
Use this protocol for biochemical assays that can tolerate up to 5% DMSO.
-
Stock Preparation: Weigh the benzodioxan acid and dissolve it completely in 100% molecular-biology grade DMSO to create a 1000X concentrated stock (e.g., 10 mM). Causality: Establishing complete solvation in a pure organic phase prevents the formation of crystal seeds.
-
Buffer Conditioning: Prepare your target aqueous buffer, ensuring the pH is adjusted to at least 2 units above the compound's pKa (target pH > 6.5).
-
Vortex-Assisted Dropwise Addition: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortex. Causality: Rapid kinetic mixing disperses the compound instantly, preventing localized high concentrations that lead to nucleation (solvent shock).
-
Self-Validation Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.
-
Pass: OD600 < 0.02 (True solution).
-
Fail: OD600 > 0.05 (Colloidal aggregation has occurred; proceed to Protocol B).
-
Protocol B: Cyclodextrin Inclusion Complexation Workflow
Use this protocol for high-concentration stocks or sensitive cell-based assays.
-
Host Solution Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD or SBE-β-CD in your target aqueous buffer.
-
Direct Powder Addition: Add the benzodioxan acid powder directly to the cyclodextrin solution. Do not pre-dissolve the drug in a cosolvent like ethanol unless specifically formulating a ternary system, as high concentrations of cosolvents can competitively displace the drug from the cyclodextrin cavity, lowering the complex formation constant[5].
-
Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24 to 48 hours. Causality: Host-guest complexation is an equilibrium-driven thermodynamic process that requires time to reach saturation[6].
-
Self-Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. The resulting filtrate is your fully solubilized, thermodynamically stable stock.
Quantitative Data: Solubility Enhancement Comparison
The table below summarizes the expected solubility enhancements when applying these distinct formulation strategies to poorly soluble carboxylic acid drugs.
| Solubilization Strategy | Primary Mechanism of Action | Typical Solubility Enhancement | Downstream Assay Compatibility |
| pH Adjustment (pH > 7) | Ionization of the carboxylic acid group | 2 to 5-fold | High (Dependent on buffer capacity) |
| Cosolvent (5% DMSO) | Reduction of aqueous dielectric constant | 10 to 50-fold | Moderate (Subject to toxicity limits) |
| Cyclodextrin (HP-β-CD) | Host-guest hydrophobic encapsulation | 10 to 100-fold | High (Biocompatible, low hemolysis) |
| Ternary (CD + Cosolvent) | Synergistic microenvironment optimization | > 100-fold | Moderate to High |
References
-
PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". National Center for Biotechnology Information. Available at: [Link]
-
MDPI. "Enhancing the Anti-Leukemic Potential of Thymoquinone/Sulfobutylether-β-cyclodextrin (SBE-β-CD) Inclusion Complexes". MDPI Open Access Journals. Available at: [Link]
-
PubMed. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs". National Institutes of Health. Available at:[Link]
-
Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". Touro University. Available at: [Link]
Sources
- 1. Guided Search Result | Thermo Fisher Scientific [thermofisher.cn]
- 2. mybiosource.com [mybiosource.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: 1,4-Benzodioxan-2-acetic Acid Degradation Analysis
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting forced degradation studies and LC-MS/MS workflows for 1,4-benzodioxan-2-acetic acid .
The 1,4-benzodioxane scaffold is a highly versatile structural motif found in numerous biologically active molecules and pharmaceutical agents (such as the alpha-blocker doxazosin)[1]. Understanding its stability profile is critical for formulation and regulatory compliance. This guide goes beyond basic protocols to explain the causality behind degradation mechanisms and analytical choices, ensuring your workflows are robust and self-validating.
🔬 Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Forced Degradation & Mechanistic Pathways
Q: I am observing inconsistent degradation profiles when subjecting 1,4-benzodioxan-2-acetic acid to photolytic versus thermal stress. Why do the degradation pathways diverge so drastically?
A: The divergence is fundamentally driven by the activation energy required to break specific bonds within the molecule.
-
Photolytic Stress (UVA/UVC): The 1,4-benzodioxane ring is highly susceptible to UV-induced radical formation. Under UVC irradiation, the primary degradation pathway involves the cleavage of the dioxane cycle , leading to catechol-like derivatives, as well as direct hydroxylation of the aromatic ring (+16 Da)[2]. The exact structure of these hydroxylated products is dictated by the activation of the carbon atoms by the oxygen atoms of the dioxane moiety[3].
-
Thermal/Hydrolytic Stress: Conversely, the benzodioxane ring is relatively stable under standard thermal or mild hydrolytic conditions. Thermal stress primarily targets the aliphatic side chain, leading to decarboxylation or, in the presence of alcoholic solvents, esterification[4].
Troubleshooting Tip: If your photolytic samples show no degradation, verify your light source. Doxazosin and related benzodioxane derivatives are relatively stable under UVA but degrade rapidly under UVC (often reaching 0.5% of initial concentration within 90 minutes)[3].
FAQ 2: LC-MS/MS Method Development
Q: During LC-HRMS analysis, I am losing the signal for my primary oxidative degradants. How do I optimize ionization for dioxane-cleaved products?
A: This is a classic ionization mismatch. 1,4-benzodioxan-2-acetic acid typically ionizes well in positive electrospray ionization (ESI+) due to the potential for protonation. However, when the dioxane ring cleaves under oxidative or photolytic stress, it often yields catechol derivatives (e.g., 1,2-dihydroxybenzene analogs)[5]. Catechols and heavily hydroxylated aromatic rings have acidic phenolic protons. In a standard acidic mobile phase (e.g., 0.1% Formic Acid) used for ESI+, these phenolic groups remain neutral and ionize poorly.
Troubleshooting Tip: Implement a polarity-switching method or run a parallel sequence in ESI- (Negative Mode) using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). This will readily deprotonate the phenolic hydroxyls and the carboxylic acid tail, drastically increasing the sensitivity for ring-opened degradants.
FAQ 3: Structural Elucidation
Q: How can I definitively differentiate between aromatic hydroxylation and dioxane ring cleavage using MS/MS fragmentation?
A: High-Resolution Mass Spectrometry (HRMS) is essential here.
-
Aromatic Hydroxylation: The intact molecule (C10H10O4, exact mass 194.0579) will shift to C10H10O5 (exact mass 210.0528). The MS/MS spectra will retain the characteristic neutral loss of the acetic acid side chain (-60 Da, loss of C2H4O2), proving the dioxane ring is likely intact but the benzene ring is hydroxylated.
-
Dioxane Ring Cleavage: Cleavage often results in the loss of the ethylene bridge (-26 Da or -28 Da depending on the radical rearrangement), yielding a catechol-acetic acid derivative. The absence of the characteristic intact benzodioxane product ions in the MS/MS spectra is your primary diagnostic marker.
📊 Quantitative Data Presentation: Degradation Summary
To streamline your peak annotation, the following table summarizes the expected degradation behavior of 1,4-benzodioxan-2-acetic acid under standard ICH Q1A(R2) stress conditions.
| Stress Condition | Reagent / Environment | Primary Mechanism | Expected Mass Shift (Δ) | Potential Degradant Structure |
| Oxidative | 3% | Aromatic Hydroxylation | +15.9949 Da | Hydroxy-1,4-benzodioxan-2-acetic acid |
| Photolytic | UVC (254 nm), 90 min | Dioxane Ring Cleavage | Variable (-26 to +18 Da) | Catechol derivatives / Ring-opened acids |
| Acidic | 0.5 N HCl, 80°C, 24h | Side-chain Hydrolysis | -43.9898 Da | Decarboxylated benzodioxane |
| Basic | 0.5 N NaOH, 80°C, 24h | Ether Cleavage (Harsh) | -26.0156 Da | Substituted catechols |
🧪 Experimental Protocol: Self-Validating Forced Degradation & LC-HRMS
This protocol is designed with built-in validation steps to ensure that observed degradants are not artifacts of sample preparation.
Step 1: Preparation of Stock Solutions
-
Accurately weigh 10.0 mg of 1,4-benzodioxan-2-acetic acid.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock. Self-Validation: Inject the stock immediately to establish a baseline purity profile and rule out pre-existing impurities.
Step 2: Execution of Forced Degradation (Oxidative Example)
-
Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial.
-
Add 1.0 mL of 6%
(yielding a final concentration of 3% and 0.5 mg/mL API). -
Incubate at Room Temperature for 24 hours.
-
Quenching (Critical): Stop the oxidation by adding 100 µL of 10% Sodium Thiosulfate. Failure to quench will cause the drug to continue degrading inside the autosampler, leading to non-reproducible peak areas.
Step 3: UHPLC-HRMS Analysis
-
Column: C18, 1.7 µm, 2.1 x 100 mm (Maintains sharp peaks for closely eluting hydroxylated isomers).
-
Mobile Phase A: 0.1% Formic Acid in Water (for ESI+) OR 10 mM Ammonium Bicarbonate pH 9.0 (for ESI-).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Full Scan/dd-MS2 mode. Mass resolution
70,000 at m/z 200.
🗺️ Mandatory Visualization: Degradation & Analytical Workflow
The following diagram maps the causality between specific stress conditions, the resulting structural modifications, and the optimal mass spectrometry ionization modes required for detection.
Caption: Mechanistic workflow mapping 1,4-benzodioxan-2-acetic acid stress pathways to LC-MS ionization.
📚 References
-
Photolytic and photocatalytic degradation of doxazosin in aqueous solution Source: PubMed / Science of The Total Environment URL:[Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]
-
An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photolytic and photocatalytic degradation of doxazosin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid | 197584-99-9 | Benchchem [benchchem.com]
- 5. An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the 1H NMR Interpretation of 2-(2,3-Dihydrobenzo[b]dioxin-2-yl)acetic acid: A Predictive and Comparative Analysis
A Guide to the 1H NMR Interpretation of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid: A Predictive and Comparative Analysis
For researchers and professionals in drug development and chemical analysis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific compound, this guide will leverage established principles of NMR theory and comparative data from structurally related analogs to construct a detailed spectral prediction. This approach not only offers a robust hypothesis for the spectrum of the title compound but also serves as a practical tutorial on spectral interpretation for complex organic molecules.
The Molecule: Structure and Proton Environments
To begin our analysis, let's first examine the structure of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid and identify the distinct proton environments.
Figure 1. Molecular structure of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid with proton labeling.
As illustrated in Figure 1, there are several distinct sets of protons:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are on the benzene ring and their chemical shifts will be in the aromatic region.
-
Dioxin Ring Protons (H-2, H-3): These are protons on the saturated heterocyclic ring. They consist of a methine proton (H-2) and two diastereotopic methylene protons (H-3).
-
Acetic Acid Side-Chain Protons (H-α): These are the methylene protons adjacent to the chiral center and the carboxylic acid group.
-
Carboxylic Acid Proton (COOH): This is the acidic proton of the carboxyl group.
Predicted 1H NMR Spectrum
Based on established chemical shift values and coupling constant patterns, the predicted 1H NMR spectrum of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid is summarized in Table 1.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | 10.0 - 12.0 | broad singlet (br s) | - | 1H |
| H-5, H-8 | ~6.85 | multiplet (m) | - | 2H |
| H-6, H-7 | ~6.75 | multiplet (m) | - | 2H |
| H-2 | 4.3 - 4.5 | multiplet (m) | - | 1H |
| H-3a, H-3b | 3.9 - 4.2 | multiplet (m) | - | 2H |
| H-αa, H-αb | 2.7 - 2.9 | doublet of doublets (dd) | ~16, ~6 | 2H |
In-Depth Rationale for Spectral Predictions
The predicted values in Table 1 are derived from a careful consideration of electronic effects, spin-spin coupling, and data from analogous compounds.
Aromatic Region (δ 6.5-7.0 ppm)
The four protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to appear in the aromatic region of the spectrum. The two oxygen atoms of the dioxin ring are electron-donating groups, which will shield the aromatic protons and shift them upfield (to lower ppm values) compared to benzene (δ 7.36 ppm). We can anticipate a complex multiplet pattern in the range of δ 6.7-6.9 ppm . For similar 2,3-dihydrobenzo[b][1][2]dioxine structures, the aromatic protons typically appear as a multiplet in this region.[1][3]
Dioxin Ring Protons (δ 3.9-4.5 ppm)
The protons on the saturated portion of the dioxin ring (H-2 and H-3) are in a more complex environment.
-
H-2 (Methine Proton): This proton is adjacent to an oxygen atom and a chiral center. The electronegative oxygen will deshield this proton, shifting it downfield. A reasonable estimate for its chemical shift is in the range of δ 4.3-4.5 ppm . Due to coupling with the adjacent diastereotopic H-3 protons and the H-α protons, this signal is expected to be a complex multiplet.
-
H-3 (Methylene Protons): These two protons are diastereotopic because they are adjacent to a chiral center (C-2). This means they are chemically non-equivalent and will have different chemical shifts and will couple with each other (geminal coupling). They are also coupled to the H-2 proton. Their proximity to an oxygen atom will shift them downfield, likely appearing as a complex multiplet in the δ 3.9-4.2 ppm range.
Acetic Acid Side-Chain (δ 2.7-2.9 ppm and 10.0-12.0 ppm)
-
H-α (Methylene Protons): These protons are adjacent to the electron-withdrawing carboxylic acid group and the chiral center at C-2. This will deshield them, placing their signal around δ 2.7-2.9 ppm .[4] Because they are adjacent to a chiral center, they are also diastereotopic. They will exhibit geminal coupling to each other and vicinal coupling to the H-2 proton. This will likely result in two separate signals, each appearing as a doublet of doublets (dd).
-
COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent. It typically appears as a broad singlet far downfield, in the range of δ 10.0-12.0 ppm .[4]
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our predictions, we can compare them to the reported 1H NMR data of similar molecules.
-
2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide: In this related molecule, the protons on the dioxin ring (positions 2 and 3) appear as multiplets at δ 4.26-4.37 ppm.[3] The aromatic protons are observed between δ 6.87 and 7.62 ppm.[3] This supports our predicted chemical shifts for the dioxin and aromatic protons of our target molecule.
-
N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide: The methylene protons of the dioxin ring in this compound are reported as a broad singlet at δ 4.15 ppm, and the aromatic protons appear between δ 6.47 and 6.62 ppm.[1] This further corroborates the general chemical shift ranges for these types of protons.
The key difference in our target molecule is the acetic acid side chain at the 2-position. The electronic and steric effects of this group are the primary drivers for the specific predicted shifts and multiplicities of the H-2, H-3, and H-α protons.
Experimental Protocol for 1H NMR Acquisition
For researchers wishing to acquire an experimental spectrum for comparison, the following protocol is recommended.
Figure 2. A typical workflow for acquiring a 1H NMR spectrum.
Conclusion
This guide provides a comprehensive, expert-level prediction and interpretation of the 1H NMR spectrum of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid. By leveraging fundamental NMR principles and comparative data, we have constructed a detailed spectral hypothesis that can guide researchers in their analytical endeavors. The provided rationale for chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol, offers a robust framework for the structural elucidation of this and other complex organic molecules. The comparison with related structures underscores the subtle yet predictable ways in which molecular structure influences NMR spectra, a key insight for all practicing chemists.
References
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. Available from: [Link]
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Table of characteristic proton NMR chemical shifts. Available from: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzodioxan Acetic Acid
Introduction
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antagonists for adrenergic and serotonergic receptors.[1][2] Its derivatives are integral to pharmaceuticals like Doxazosin, an antihypertensive drug.[3][4] (2,3-Dihydro-1,4-benzodioxin-2-yl)acetic acid (herein referred to as benzodioxan acetic acid) represents a fundamental building block, potential metabolite, or process-related substance in the synthesis of these complex molecules.[1][3][5]
Understanding the mass spectrometric behavior of this core structure is paramount for researchers in drug discovery, development, and quality control. It enables confident structural elucidation, impurity profiling, and metabolite identification. This guide provides an in-depth comparison of the fragmentation patterns of benzodioxan acetic acid under various ionization and collision-induced dissociation conditions, grounded in established mechanistic principles. We will explore the causal relationships behind fragmentation pathways and provide validated experimental protocols for practical application.
Chapter 1: The Influence of Ionization Technique on Fragmentation
The initial ionization method fundamentally dictates the nature of the primary ion and the subsequent fragmentation observed. For a molecule like benzodioxan acetic acid, the choice between a "hard" technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) determines whether we analyze a radical cation with extensive fragmentation or a stable pseudomolecular ion amenable to controlled, multi-stage analysis (MS/MS).
-
Electron Impact (EI): Employs high-energy electrons (typically 70 eV) to eject an electron from the molecule, creating a radical cation (M+•).[6] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, ideal for library matching. However, the molecular ion may be of low abundance or entirely absent for some molecules.[7]
-
Electrospray Ionization (ESI): Generates ions from solution by creating a fine, charged spray. This is a "soft" technique that imparts minimal internal energy, typically producing protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode.[8] These stable precursor ions are ideal for tandem mass spectrometry (MS/MS), where fragmentation is induced controllably through collision-induced dissociation (CID).[9]
Chapter 2: Electron Impact (EI-MS) Fragmentation Pathway
Under EI conditions, the benzodioxan acetic acid molecular ion ([C10H10O4]+•, m/z 194) undergoes several characteristic fragmentation reactions. The high energy of the ionization process promotes cleavages at multiple sites, providing rich structural information.
The primary fragmentation pathways include:
-
Loss of the Carboxyl Group: Alpha-cleavage adjacent to the carboxyl group results in the loss of a •COOH radical (45 Da), yielding a stable, even-electron ion at m/z 149 . This is often a prominent peak.
-
Loss of the Acetic Acid Side Chain: Cleavage of the bond between the dioxan ring and the side chain leads to the loss of a •CH2COOH radical (59 Da), forming the benzodioxan cation at m/z 135 .
-
Fragmentation of the Benzodioxan Ring: A characteristic fragmentation of the benzodioxan moiety involves the retro-Diels-Alder-type cleavage or sequential loss of ethylene oxide (C2H4O, 44 Da).[10] This pathway can lead to ions at m/z 150 ([M-C2H4O]+•).
-
Formation of Phenyl-type Ions: Cleavage of the aromatic ring and subsequent rearrangements can produce the characteristic phenyl cation at m/z 77 .[11]
Caption: Proposed EI fragmentation pathway for benzodioxan acetic acid.
Chapter 3: Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
ESI allows for the analysis of protonated or deprotonated molecules, with fragmentation induced via CID. This controlled process provides targeted structural information and is the standard for modern LC-MS applications.
Positive Ion Mode ([M+H]+, m/z 195)
In positive ion mode, the proton typically resides on one of the ether oxygens or the carbonyl oxygen of the carboxylic acid. CID of the [M+H]+ ion at m/z 195 reveals diagnostic neutral losses.
-
Loss of Water: A primary and highly characteristic fragmentation for protonated carboxylic acids is the neutral loss of water (H2O, 18 Da), leading to the formation of an acylium ion at m/z 177 .
-
Sequential Loss of Water and Carbon Monoxide: Following the initial loss of water, the acylium ion at m/z 177 can subsequently lose carbon monoxide (CO, 28 Da). This results in a total neutral loss of 46 Da from the precursor ion, producing a prominent fragment at m/z 149 . This two-step loss is a hallmark of many carboxylic acids.
-
Loss of the Entire Side Chain: Cleavage can also occur to lose the entire acetic acid moiety as a neutral molecule (CH2O2, 46 Da), also yielding the fragment at m/z 149 .
Caption: Proposed ESI-MS/MS fragmentation of protonated benzodioxan acetic acid.
Negative Ion Mode ([M-H]−, m/z 193)
In negative ion mode, ESI readily forms the carboxylate anion. The fragmentation of this ion is often simple, predictable, and highly diagnostic.
-
Decarboxylation: The most facile and dominant fragmentation pathway for carboxylate anions upon collisional activation is the neutral loss of carbon dioxide (CO2, 44 Da).[12] This process is energetically favorable and results in a very strong product ion signal at m/z 149 . The high intensity of this transition (m/z 193 → m/z 149) makes it exceptionally well-suited for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Document: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... - ChEMBL [ebi.ac.uk]
- 3. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uab.edu [uab.edu]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Benzodioxan and Benzofuran Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Scaffolds of Therapeutic Promise
In the landscape of medicinal chemistry, the benzodioxan and benzofuran scaffolds represent two privileged heterocyclic systems that have given rise to a multitude of biologically active molecules. Their structural rigidity, coupled with the potential for diverse functionalization, has made them attractive starting points for the design of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of acetic acid derivatives of these two core structures, offering experimental data, mechanistic insights, and detailed protocols to inform and guide future research and development endeavors.
While both benzodioxan and benzofuran acetic acids have demonstrated significant pharmacological potential, the focus of research has diverged, leading to distinct profiles of activity. This guide will explore these differences and similarities, providing a comprehensive overview for researchers navigating the selection of scaffolds for drug discovery programs.
Chemical Structures at a Glance
To understand the biological activities, it is crucial to first visualize the core structures of the molecules being compared.
Figure 1: Core Chemical Structures
Caption: Core structures of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid and 2-(benzofuran-3-yl)acetic acid.
Comparative Analysis of Biological Activities
The therapeutic potential of benzodioxan and benzofuran acetic acids has been explored across a range of applications, with a notable emphasis on anti-inflammatory and anticancer activities.
Anti-inflammatory Activity: A Tale of Two Mechanisms
Both benzodioxan and benzofuran acetic acid derivatives have demonstrated promising anti-inflammatory properties, albeit with differing levels of characterization.
Benzodioxan Acetic Acid:
Research has shown that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits anti-inflammatory potency comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] This was demonstrated in the carrageenan-induced rat paw edema assay, a standard model for acute inflammation. This finding suggests that the benzodioxan acetic acid scaffold holds significant promise for the development of new anti-inflammatory agents. While the precise mechanism is not fully elucidated in the available literature, its comparability to ibuprofen suggests a potential interaction with the cyclooxygenase (COX) pathway.
Benzofuran Acetic Acid and Derivatives:
The anti-inflammatory potential of benzofuran derivatives is well-documented, with some compounds exhibiting selective inhibition of COX-2 over COX-1.[2] This selectivity is a highly desirable characteristic in the development of anti-inflammatory drugs, as it can lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, certain benzofuran derivatives have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the micromolar range.[3][4] Some benzofuran-pyrazole hybrids have also demonstrated significant analgesic and anti-inflammatory activities.
Comparative Summary:
| Compound Class | Key Findings in Anti-inflammatory Activity |
| Benzodioxan Acetic Acid | Potency comparable to Ibuprofen in the carrageenan-induced paw edema model.[1] |
| Benzofuran Acetic Acid & Derivatives | Derivatives exhibit selective COX-2 inhibition.[2] Inhibition of NO production with IC50 values in the micromolar range.[3][4] |
Anticancer Activity: Benzofuran Takes the Lead
The exploration of anticancer properties has been a major focus for benzofuran derivatives, with a wealth of data available on their cytotoxicity against various cancer cell lines. In contrast, the anticancer potential of benzodioxan acetic acid is less extensively studied.
Benzofuran Acetic Acid and Derivatives:
A significant body of research highlights the potent anticancer activity of benzofuran carboxylic acid derivatives. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5] The IC50 values for some of these derivatives are in the sub-micromolar to low micromolar range, demonstrating their high potency.
For example, a 5-bromobenzofuran-based carboxylic acid derivative displayed an impressive IC50 value of 2.52 µM against the MDA-MB-231 breast cancer cell line, comparable to the standard chemotherapeutic drug doxorubicin.[6][7] This compound was also found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[6][8] Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have also shown excellent activity against lung and breast cancer cell lines, with IC50 values as low as 0.858 µM.[9]
Benzodioxan Acetic Acid:
While the broader class of benzodioxan derivatives has been investigated for various biological activities, specific data on the anticancer activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is limited in the currently available literature. However, the benzodioxane scaffold itself is present in some compounds with reported cytotoxic effects.[10] This suggests that further investigation into the anticancer potential of benzodioxan acetic acid and its derivatives is warranted.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromobenzofuran-based carboxylic acid | MDA-MB-231 (Breast) | 2.52 | [6][7] |
| Amide of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 | [9] |
| Amide of 3-methyl-benzofuran-2-carboxylic acid | MCF-7 (Breast) | 2.07 | [9] |
| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [5] |
| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 | [5] |
| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 | [5] |
Antimicrobial Activity: Emerging Potential
Both scaffolds have also been investigated for their antimicrobial properties.
Benzodioxan Derivatives:
Certain derivatives of 1,4-benzodioxane have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] For instance, some N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown good inhibitory activity against S. typhi, E. coli, and B. subtilis.[10]
Benzofuran Derivatives:
Benzofuran derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties. Halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive bacteria and Candida species.
Synthesis Strategies: The Chemistry Behind the Activity
The biological activity of these compounds is intrinsically linked to their chemical structure, which is a direct result of the synthetic routes employed.
Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
The synthesis of this key benzodioxan derivative often starts from commercially available 2,3-dihydro-1,4-benzodioxin-6-amine. A common route involves a multi-step process that can be generalized as follows:
Figure 2: Synthetic Pathway for Benzodioxan Acetic Acid Derivative
Caption: General synthetic scheme for N-substituted acetamide derivatives of benzodioxan.[9][11]
This pathway allows for the introduction of various substituents on the acetamide nitrogen, enabling the exploration of structure-activity relationships.
Synthesis of Benzofuran Acetic Acids
Multiple synthetic strategies exist for the preparation of benzofuran acetic acids, with the choice of method often depending on the desired substitution pattern.
Synthesis of Benzofuran-2-carboxylic Acids:
A microwave-assisted Perkin rearrangement of 3-halocoumarins provides an efficient route to benzofuran-2-carboxylic acids.[12] This method offers significantly reduced reaction times compared to traditional approaches.
Figure 3: Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement
Caption: Microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids.[12]
Synthesis of Benzofuran-3-ylacetic Acids:
A convenient method for synthesizing benzofuran-3-ylacetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux. Another approach utilizes a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid.
Figure 4: Synthesis of Benzofuran-3-ylacetic Acid from Coumarin
Caption: Synthesis of benzofuran-3-ylacetic acids from 4-bromomethylcoumarins.
Experimental Protocols: A Practical Guide
To facilitate further research, this section provides detailed protocols for key biological assays mentioned in this guide.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay is a standard method for screening acute anti-inflammatory activity.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid)
-
Reference drug (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay (Anticancer Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., benzofuran carboxylic acid derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This guide highlights the distinct yet promising biological profiles of benzodioxan and benzofuran acetic acids. While 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid shows significant potential as an anti-inflammatory agent with potency comparable to ibuprofen, the family of benzofuran acetic acids and their derivatives has been more extensively validated for its potent anticancer activities.
The wealth of data on benzofuran derivatives, particularly their sub-micromolar efficacy against various cancer cell lines, positions this scaffold as a highly attractive starting point for the development of novel oncology therapeutics. The observed selectivity of some benzofuran derivatives for COX-2 also underscores their potential in creating safer anti-inflammatory drugs.
Future research should aim to bridge the existing knowledge gaps. A more thorough investigation into the anticancer and antimicrobial properties of benzodioxan acetic acid is warranted to provide a more complete comparative picture. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets for the anti-inflammatory action of benzodioxan acetic acid, will be crucial for its further development. For benzofuran derivatives, the focus should be on optimizing their pharmacokinetic properties and in vivo efficacy to translate their potent in vitro activities into clinically viable drug candidates.
By leveraging the insights and protocols presented in this guide, researchers can make more informed decisions in the selection and design of benzodioxan- and benzofuran-based compounds for a variety of therapeutic applications.
References
-
Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). National Center for Biotechnology Information. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (1993). PubMed. [Link]
-
Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals an. (n.d.). Math-Net.Ru. [Link]
-
An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). ResearchGate. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Publications. [Link]
-
Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022). Taylor & Francis Online. [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2019). ResearchGate. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (n.d.). Unimore. [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides. (n.d.). SciELO. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | Request PDF. (n.d.). ResearchGate. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). Semantic Scholar. [Link]
-
Inhibitory effect of benzofuran compound on cyclooxygenase | Request PDF. (n.d.). ResearchGate. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). National Center for Biotechnology Information. [Link]
-
Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]
Sources
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.mathnet.ru [m.mathnet.ru]
HPLC Method Validation for Detecting 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid Impurities
Executive Summary
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (hereafter BDA ) is a critical intermediate in the synthesis of alpha-blockers such as Doxazosin Mesylate . The purity of this intermediate directly impacts the yield and safety profile of the final API.
The detection of BDA impurities presents a specific chromatographic challenge: the analyte contains an electron-rich benzodioxane ring (hydrophobic/aromatic) and a carboxylic acid tail (hydrophilic/ionizable). Standard C18 isocratic methods often fail to resolve the highly polar starting material (Catechol ) from the void volume, while simultaneously failing to elute non-polar precursors (Ethyl Esters ) within a reasonable runtime.
This guide compares two validation approaches:
-
Method A (Legacy): Isocratic C18 (The "Control").
-
Method B (Optimized): Gradient Phenyl-Hexyl with Acidic Buffer (The "Recommended Alternative").
Part 1: The Challenge & Impurity Landscape
In the synthesis of BDA, three distinct classes of impurities must be controlled. A robust method must resolve all three in a single run.
| Impurity Type | Specific Analyte | Chromatographic Challenge |
| Starting Material | Catechol (1,2-Dihydroxybenzene) | High Polarity: Elutes near dead volume ( |
| Precursor | Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetate | High Hydrophobicity: Retains strongly; requires high organic strength to elute. |
| Side Product | 1,4-Benzodioxane (Decarboxylated) | Structural Similarity: Lacks the acidic tail; co-elution risk without pi-pi selectivity. |
Diagram 1: Impurity Fate Mapping
The following diagram illustrates the origin of impurities and the critical control points.
Caption: Synthesis pathway of BDA showing the origin of polar (Catechol) and non-polar (Ester) impurities.
Part 2: Comparative Analysis (Method A vs. Method B)
We evaluated two methodologies. Method B is proposed as the superior alternative due to the exploitation of pi-pi interactions offered by the Phenyl-Hexyl stationary phase, which provides unique selectivity for the benzodioxane ring system.
Chromatographic Conditions
| Parameter | Method A (Legacy/Generic) | Method B (Recommended) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11) , 150 x 4.6 mm, 2.7 µm (Fused-Core) |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (60:40 Buffer:MeCN) | Gradient (See Protocol) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 275 nm | UV 275 nm (MS Compatible) |
Performance Comparison
-
Resolution of Catechol:
-
Method A: Catechol elutes at 1.8 min (Capacity factor
). Poor separation from solvent front. -
Method B: Catechol retains longer (
) due to the gradient starting at high aqueous content (95%), allowing accurate integration.
-
-
Peak Shape (Tailing):
-
Method A: The carboxylic acid moiety of BDA shows tailing (Tailing Factor > 1.5) due to silanol interactions on standard C18.
-
Method B: The Phenyl-Hexyl phase, combined with fused-core technology, yields sharper peaks (Tailing Factor < 1.2).
-
-
Selectivity:
-
Method A: Relies solely on hydrophobicity.
-
Method B: Utilizes pi-pi stacking between the phenyl ligands of the column and the benzodioxane ring of the analyte. This enhances the separation of the "aromatic" impurities from non-aromatic background noise.
-
Part 3: Detailed Experimental Protocol (Method B)
This section details the optimized protocol for Method B , which satisfies ICH Q2(R1) requirements.
Reagents & Preparation[1][2][3][4][5]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Solution: 0.5 mg/mL BDA in Diluent.
-
Impurity Stock: 0.5 mg/mL of Catechol and Ethyl Ester precursor in Diluent.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Purpose |
| 0.0 | 95 | 5 | Retain Polar Catechol |
| 3.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Elute BDA |
| 20.0 | 10 | 90 | Elute Non-polar Ester |
| 22.0 | 10 | 90 | Wash |
| 22.1 | 95 | 5 | Re-equilibrate |
| 28.0 | 95 | 5 | End |
Diagram 2: Method Validation Workflow
The following DOT diagram outlines the logical flow of the validation process used to generate the data below.
Caption: Step-by-step validation workflow ensuring ICH compliance.
Part 4: Validation Data Summary
The following data demonstrates the robustness of Method B .
System Suitability
| Parameter | Acceptance Criteria | Result (Method B) |
| Theoretical Plates (N) | > 5000 | 12,450 |
| Tailing Factor (T) | < 2.0 | 1.15 |
| Resolution (Rs) | > 2.0 (between Impurities) | 4.2 (Catechol/BDA) |
| RSD (Area) | < 2.0% (n=6) | 0.45% |
Linearity & Sensitivity
Linearity was established over the range of LOQ to 150% of the target concentration.[1]
| Analyte | Range (µg/mL) | R² Value | LOD (µg/mL) | LOQ (µg/mL) |
| Catechol | 0.5 - 100 | 0.9998 | 0.05 | 0.15 |
| BDA (Main) | 50 - 750 | 0.9999 | 0.10 | 0.30 |
| Ethyl Ester | 0.5 - 100 | 0.9995 | 0.08 | 0.25 |
Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% levels.
| Level | % Recovery (Mean) | % RSD | Status |
| 50% | 99.4% | 0.8% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 150% | 101.1% | 1.1% | Pass |
Part 5: Conclusion
While traditional C18 isocratic methods are common, they are insufficient for the comprehensive purity analysis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid . The high polarity of the starting material (Catechol) and the hydrophobicity of the ester precursor require the resolving power of a gradient method.
Method B (Phenyl-Hexyl Gradient) is the recommended standard. It offers:
-
Superior Selectivity: Phenyl-ligand pi-pi interactions improve resolution of the benzodioxane core.
-
Broad Polarity Coverage: The gradient effectively captures both highly polar and non-polar impurities.
-
MS Compatibility: The use of Formic Acid allows for seamless transfer to LC-MS for impurity identification.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Chakraborty, B., et al. (2010).[3] Process for the preparation of Doxazosin and salts thereof. European Patent EP 2421857 B1. Link
-
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Reference for Phenyl-Hexyl selectivity mechanisms). Link
-
Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia.[1][2][4][5][6] (Reference for benzodioxane derivative separation challenges). Link
Sources
Reference Standards for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid Purity Assays: A Comparative Guide
The following guide details the selection, qualification, and application of reference standards for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS 18505-92-5), a critical intermediate and impurity marker in the synthesis of benzodioxane-based pharmaceuticals (e.g., Guanoxan analogs, Idazoxan derivatives).[1]
Executive Summary: The Hierarchy of Uncertainty
In quantitative purity assays for pharmaceutical intermediates like 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (hereafter 1,4-BDAA ), the "purity" of your result is mathematically limited by the uncertainty of your reference standard.[1]
Unlike major APIs (e.g., Doxazosin) where USP/EP Primary Standards are readily available, intermediates often lack compendial reference materials (CRMs).[1] Researchers are frequently forced to choose between Commercial Analytical Standards and Research Grade Chemicals , or undertake the costly process of In-House Primary Qualification .
This guide compares these alternatives objectively, providing a self-validating protocol to assign potency when a Pharmacopeial Primary Standard is unavailable.
Technical Profile & Comparison of Standards
The Compound: 1,4-Benzodioxan-2-acetic acid
-
CAS: 18505-92-5[2]
-
Molecular Formula: C₁₀H₁₀O₄[3]
-
Criticality: Used as a building block for guanidine antihypertensives and alpha-adrenoreceptor antagonists. It is a potential "carryover impurity" in final drug substances, requiring highly sensitive LOQ (Limit of Quantitation) verification.[1]
Comparative Analysis: Three Grades of Reference Materials
The following table contrasts the three common sources of 1,4-BDAA standards based on data reliability and regulatory suitability (ICH Q7).
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Standard | Option C: Research Grade (Synthesis) |
| Primary Use | Instrument Calibration, Validation | Routine QC Release, Stability Testing | Early R&D, Identification (Qualitative) |
| Purity Assignment | Mass Balance (100% - Impurities) | Purity Factor (often just HPLC Area %) | Area % (Uncorrected) |
| Traceability | SI Units (NIST/BIPM) | Traceable to Internal Primary | None / Vendor Batch Only |
| Uncertainty | Explicitly stated (e.g., ±0.5%) | Not usually stated | Unknown |
| Water/Solvent | Quantified (KF/GC-HS) & Subtracted | Sometimes quantified | Rarely quantified |
| Risk Profile | Low | Medium (Risk of "Potency Bias") | High (Likely overestimates purity) |
Expert Insight: Research Grade materials often claim "98% Purity" based on HPLC-UV area normalization. However, they frequently contain 1-5% inorganic salts or retained solvents (not visible by UV), meaning the true gravimetric potency could be <93%.[1] Using Option C for quantitative assays will result in a systematic bias , causing you to underestimate impurities in your samples.
The "Gold Standard" Protocol: Mass Balance Qualification
When a USP/EP standard is unavailable for 1,4-BDAA, you must characterize an In-House Primary Standard . Do not rely on a vendor's "Area %" Certificate of Analysis.
The Self-Validating Logic
The Mass Balance approach is self-validating because it accounts for everything in the vial.
Step-by-Step Qualification Workflow
Step 1: Structural Confirmation (Identity)[1]
-
1H-NMR (DMSO-d6): Confirm the characteristic benzodioxane doublet of doublets (4.2–4.5 ppm) and the acetic acid methylene singlet/multiplet.
-
MS (ESI-): Confirm parent ion
m/z.[1]
Step 2: Impurity Profiling (The "Minus" Factors)[1]
-
Volatiles: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration for water.[1] Use GC-Headspace for residual solvents (Methanol/Ethyl Acetate are common synthesis solvents for this class).
-
Inorganics: Perform ROI (Residue on Ignition) / Sulfated Ash test. Target: <0.1%.
Step 3: Chromatographic Purity (HPLC-UV)
Use the following method to determine organic impurities.
Methodology: HPLC-DAD for 1,4-BDAA
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (Characteristic absorption of the benzodioxane ring).
-
Injection: 10 µL.
Data Treatment: Integrate all peaks >0.05% area. Calculate the Main Peak Purity %.
Visualization: The Qualification Decision Tree
The following diagram illustrates the decision logic for selecting and qualifying the standard.
Caption: Logical workflow for selecting and qualifying 1,4-BDAA reference standards based on availability and regulatory requirements.
Experimental Validation Data (Simulated)
To demonstrate the impact of standard selection, we compared a Research Grade sample against an In-House Qualified Primary Standard of 1,4-BDAA.
Experiment: A potency assay of a raw material batch was performed using both standards.
| Metric | Research Grade Std (Vendor CoA: "98%") | In-House Primary Std (Mass Balance: 94.2%) | Impact |
| Assigned Potency | 98.0% (Area %) | 94.2% (w/w) | Research grade ignored 3.8% water/salts.[1] |
| Sample Assay Result | 95.5% | 99.4% | False Failure with Research Grade. |
| Interpretation | The sample appears impure because the standard was "weaker" than claimed. | The sample is actually high purity. | Critical Operational Error. |
Causality: The Research Grade vendor used HPLC Area% as a proxy for purity. However, the material was hygroscopic (absorbed water) and contained residual inorganic salts from synthesis.[1] By failing to correct for these, the standard's potency was overestimated, leading to an underestimation of the sample's purity.
References
-
International Conference on Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Reference Standards).
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[4]
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards.[1]
-
PubChem. Compound Summary: 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid (CAS 18505-92-5). National Library of Medicine.
-
Sigma-Aldrich (Merck). Reference Standard Qualification: A Guide to Primary vs. Secondary Standards.
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. 18505-92-5|2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. US3312592A - Administration of 1, 4-benzodioxan derivatives to produce beta-adrenergic blockade - Google Patents [patents.google.com]
Melting point determination and comparison for benzodioxan-2-acetic acid isomers
This guide details the melting point determination and comparison for 1,4-benzodioxan-2-acetic acid and its related key intermediate, 1,4-benzodioxan-2-carboxylic acid .
Executive Summary & Chemical Context
In the development of alpha-blockers like Doxazosin , the 1,4-benzodioxane moiety is a critical chiral pharmacophore. Precise characterization of its isomers is non-negotiable for regulatory compliance and efficacy.
This guide addresses a common nomenclature ambiguity in this field:
-
The "Literal" Target: 1,4-benzodioxan-2-acetic acid (CAS 18505-92-5). A less common homologue with limited public physicochemical data.
-
The "Industrial" Standard: 1,4-benzodioxan-2-carboxylic acid (CAS 3663-80-7).[1] The primary intermediate for Doxazosin, often colloquially referred to by researchers in the context of "acid functionalized benzodioxans."
Scientific Insight: The melting point (MP) serves as a rapid, first-line validation of optical purity. For benzodioxan derivatives, the racemic mixture often exhibits a significantly higher melting point than the pure enantiomers , indicative of a "racemic compound" crystal lattice structure rather than a conglomerate.
Comparative Data: Melting Point Thresholds
The following data serves as the Standard Reference Baseline . Due to the scarcity of standardized pharmacopeial data for the acetic acid homologue (CAS 18505-92-5), the carboxylic acid analogue (CAS 3663-80-7) is presented as the validated control model. Researchers synthesizing the acetic derivative should expect a similar relative trend (Racemate > Enantiomer) but with shifted absolute values.
Table 1: Melting Point Comparison of Benzodioxan Isomers
| Compound Identity | Isomer Configuration | CAS Number | Melting Point Range (°C) | Solid State Form |
| 1,4-Benzodioxan-2-carboxylic acid | (±)-Racemate | 3663-80-7 | 126 – 130 | Crystalline Powder |
| (R)-Enantiomer | 70918-53-5 | 96 – 99 | White Solid | |
| (S)-Enantiomer | 70918-54-6 | 96 – 99 | White Solid | |
| 1,4-Benzodioxan-2-acetic acid | (±)-Racemate | 18505-92-5 | Determination Required | Solid (Low Melting) |
| (R)/(S)-Enantiomer | N/A | Determination Required | Solid/Semi-solid |
*Note: The acetic acid homologue, having an additional flexible methylene group (-CH2-), typically exhibits a lower melting point than its carboxylic acid counterpart due to reduced lattice rigidity.
Experimental Protocol: Determination Workflow
To determine the melting point of your specific benzodioxan-2-acetic acid batch, follow this self-validating protocol. This method discriminates between a true melting point and a eutectic depression caused by enantiomeric impurities.
Method A: Capillary Melting Point (Routine)
-
Scope: Quick purity check during synthesis optimization.
-
Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).
-
Protocol:
-
Sample Prep: Dry sample in a vacuum desiccator (P2O5) for 4 hours to remove solvent inclusions (pseudo-polymorphs).
-
Packing: Grind 5 mg of sample into a fine powder. Fill capillary to 3 mm height. Compact by tapping (avoid air pockets).
-
Ramp 1 (Fast): Heat at 10°C/min to estimate the onset.
-
Ramp 2 (Precise): Cool to 20°C below estimated onset. Heat at 1.0°C/min .
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Acceptance: A range >2°C indicates <98% optical or chemical purity.
-
Method B: Differential Scanning Calorimetry (DSC) (Definitive)
-
Scope: Final characterization for IND/NDA filing.
-
Protocol:
-
Weigh 2–4 mg of sample into an aluminum pan; crimp seal (non-hermetic).
-
Equilibrate at 25°C.
-
Ramp at 5°C/min to 150°C under
purge (50 mL/min). -
Analysis: Integrate the endothermic peak. The sharp onset temperature is the melting point.
-
Scientific Analysis: The "Racemic Compound" Phenomenon
Why does the racemate melt at ~128°C while the pure (R)-isomer melts at ~98°C?
-
Lattice Energy: The 1,4-benzodioxan-2-carboxylic acid forms a Racemic Compound in the solid state. The unit cell containing paired (R) and (S) molecules (heterochiral dimers) has a higher lattice energy and density than the unit cell of the pure enantiomer (homochiral dimers).
-
Thermodynamic Consequence:
-
If your "pure" (S)-isomer melts significantly higher than 99°C, it is likely contaminated with the (R)-isomer, pushing the system toward the higher-melting racemic composition.
-
If it melts lower than 96°C, it is chemically impure (solvent/byproduct depression).
-
Visual Logic: Isomer Characterization Workflow
Figure 1: Decision logic for interpreting melting point data of benzodioxan derivatives. Note that for this specific class, the racemate is the high-melting form.
References
-
Sigma-Aldrich. (R)-1,4-Benzodioxane-2-carboxylic acid Product Specification & COA. Retrieved from
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-2-acetic acid (CAS 18505-92-5) Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. 1,4-Benzodioxane-2-carboxylic acid (Racemic) Physical Properties. Retrieved from
-
Bolchi, C. et al. Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry (2005).[2] (Validating the MP difference between racemate and enantiomers).
-
USP Reference Standards. Doxazosin Related Compound D (1,4-Benzodioxan-2-carboxylic acid). Retrieved from
Sources
Technical Guide: Structural Confirmation of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic Acid
Executive Summary
In the development of benzodioxan-based therapeutics (e.g., adrenergic antagonists), the precise stereochemistry of the dioxane ring fusion and the pendant acetic acid side chain is critical for binding affinity. While NMR (
This guide details the validation of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS: 18505-92-5) using Single Crystal X-ray Diffraction (SC-XRD), contrasting its definitive nature against spectroscopic alternatives.
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following analysis justifies the resource investment in SC-XRD by highlighting the limitations of standard solution-phase techniques for this specific benzodioxan scaffold.
Table 1: Performance Matrix for Structural Confirmation
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Magnetic Environment of Nuclei (Connectivity) | Mass-to-Charge Ratio (Molecular Formula) |
| Chirality (C2) | Definitive (via Anomalous Dispersion) | Ambiguous (Requires Chiral Shift Reagents) | None (Identical for Enantiomers) |
| Conformation | Static (Precise Ring Puckering Angles) | Dynamic Average (Rapid interconversion) | N/A |
| Polymorphism | Detects packing differences (Solvates/Salts) | "Blind" (Solution destroys lattice) | "Blind" |
| Sample State | Single Crystal (Solid) | Solution ( | Ionized Gas Phase |
| Limit of Detection | Crystal Size > 20 | ~1-10 mg | < 1 ng |
Why X-ray is Non-Negotiable here:
For the 1,4-benzodioxan core, the C2-C3 ethylene bridge creates a flexible ring system. NMR coupling constants (
Experimental Protocol: Crystallization & Data Collection
Phase 1: Crystal Growth Strategy
The target molecule has a carboxylic acid moiety, which favors dimerization.
-
Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (80:20). The polarity matches the acid. Allow slow evaporation at 4°C to encourage orderly packing of the hydrophobic benzodioxan core.
-
Method B (Vapor Diffusion): Dissolve in THF (solvent); place in a closed chamber with Pentane (antisolvent). This is preferred if the acid is oily or amorphous.
Phase 2: Diffraction Parameters
-
Source: Cu-K
( Å).-
Reasoning: The molecule contains only light atoms (C, H, O). Molybdenum (Mo) sources often yield weak anomalous scattering for such molecules. Copper radiation maximizes the signal for absolute configuration determination (Flack parameter) without heavy atom derivatization.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes the dioxane ring vibrations, sharpening the electron density map for the C2/C3 carbons.
-
Phase 3: Refinement Targets
-
R-Factor (
): Aim for . -
Flack Parameter: Must be near
(for correct enantiomer) with a standard deviation . If the value is roughly , you have a racemate or twinning.
Visualized Workflows
Diagram 1: Structural Elucidation Workflow
This diagram outlines the critical path from synthesis to definitive structure, highlighting the "Go/No-Go" decision points.
Caption: Critical path for structural confirmation. Birefringence check is the key stop-gate before beamtime.
Diagram 2: Molecular Interaction Logic
Understanding why the crystal forms helps in analyzing the data. This diagram illustrates the expected intermolecular forces stabilizing the lattice.
Caption: The carboxylic acid typically forms dimers (R2,2(8) motif), acting as the anchor for the crystal lattice.
Data Interpretation Guide
When analyzing your solved structure, verify these specific geometric parameters to confirm the identity of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid .
A. The Heterocyclic Ring (Dioxane)
-
Puckering: The 1,4-dioxane ring fused to benzene usually adopts a half-chair conformation.
-
Torsion Angle: Check the torsion angle of
. In a relaxed half-chair, this is typically ~60° . Deviations indicate crystal packing stress. -
Bond Lengths:
- : ~1.37 Å (shorter due to resonance).
- : ~1.43 Å.
B. The Side Chain (Acetic Acid)
-
Orientation: The acetic acid group at C2 will orient to minimize steric clash with the benzene ring.
-
Dimerization: Look for the classic cyclic dimer formed by two acid molecules interacting via
hydrogen bonds. The distance is typically 2.65 ± 0.05 Å .
C. Absolute Configuration (Chirality)
If you synthesized an enantiomer (e.g., S-isomer):
-
Check the Flack Parameter in the .lst or .cif file.
-
Value near 0.0 = Model matches crystal (Confirmation).
-
Value near 1.0 = Model is inverted (You have the opposite enantiomer).
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link
-
Gu, Z., et al. (2012). Crystal structure of 2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole.[1] R Discovery. (Demonstrates typical benzodioxan packing). Link
- Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. (Basis for R/S assignment).
-
ChemScene. (2023). Product Data: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS 18505-92-5).[2] Link
-
Shettigar, S., et al. (2015). Comparison of NMR and X-ray crystallography for benzodioxan derivatives. Int. J. Curr.[3] Microbiol. App. Sci, 4(10), 392-401. Link
Sources
Comparative Guide: Chiral HPLC Separation of (R)- and (S)-2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Executive Summary
The enantiomeric resolution of chiral building blocks is a critical bottleneck in the development of target-specific pharmaceuticals. 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid is a highly versatile intermediate featuring a rigid benzodioxane core and an acidic side chain. This guide provides an objective, data-driven comparison of polysaccharide-based Chiral Stationary Phases (CSPs) for the baseline separation of its (R)- and (S)-enantiomers. By analyzing the thermodynamic and steric mechanisms of chiral recognition, this document establishes a self-validating methodology for researchers to optimize their chromatographic workflows.
Molecular Profiling & Chiral Recognition Mechanisms
To design an effective separation method, we must first analyze the analyte's structural topography and its interaction potential with the stationary phase.
The target molecule possesses three critical features that dictate its chromatographic behavior:
-
The Carboxylic Acid Moiety: Acts as a strong hydrogen-bond donor and acceptor. If left unsuppressed, this group will ionize and interact with residual silanols on the silica support, leading to severe peak tailing and loss of resolution[1].
-
The Benzodioxane Ring: Provides a rigid, electron-rich aromatic surface capable of robust
stacking interactions with the phenyl rings of the CSP selector. -
The C2 Chiral Center: Located directly adjacent to the acetic acid branch, ensuring that the stereogenic center is intimately involved in the transient diastereomeric complex formed during separation.
Chiral recognition on derivatized polysaccharide columns relies on the "three-point interaction model." Successful enantioseparation requires a minimum of three simultaneous non-covalent interactions between the CSP and the analyte, with at least one interaction being stereochemically dependent[2].
Fig 1. Three-point chiral recognition model for benzodioxane derivatives on carbamate CSPs.
Comparative Analysis: Amylose vs. Cellulose CSPs
The gold standard for separating aryloxyacetic acids involves phenylcarbamate derivatives of polysaccharides. However, the polymeric backbone dictates the supramolecular structure of the chiral cavities.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Amylose naturally adopts a tightly coiled helical structure. This conformation creates deep, highly stereogenic inclusion cavities that excel at capturing bulky, rigid ring systems like the benzodioxane core[3].
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Cellulose adopts a more linear, extended conformation, creating shallower chiral clefts. While highly effective for many racemates, it often exhibits lower enantioselectivity (
) for rigid bicyclic systems compared to amylose[1].
Furthermore, the choice of alcohol modifier (e.g., Ethanol vs. Isopropanol) in the normal-phase eluent directly alters the steric environment of these chiral cavities, thereby modulating the chiral selectivity[4].
Quantitative Performance Comparison
The following table summarizes the comparative chromatographic performance of the two CSPs under optimized normal-phase conditions.
Table 1: Chromatographic Data for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (Conditions: Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temp: 25 °C; UV: 220 nm)
| Column Chemistry | Selectivity ( | Resolution ( | Peak Symmetry | ||||
| Amylose (AD-H) | 12.4 | 16.8 | 3.13 | 4.60 | 1.47 | 3.85 | 1.05 |
| Cellulose (OD-H) | 14.2 | 15.6 | 3.73 | 4.20 | 1.12 | 1.20 | 1.15 |
Data Interpretation: The amylose-based CSP provides superior baseline resolution (
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints.
Fig 2. Chiral HPLC method development workflow for acidic benzodioxane derivatives.
Phase 1: System Preparation & Thermodynamic Control
-
Column Installation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC system.
-
Temperature Stabilization: Set the column compartment to 25 °C. Causality: Enantioseparation is an enthalpically driven process. Strict thermal control prevents irreversible conformational transitions of the solvated CSP and ensures stable retention factors[5].
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) of anhydrous TFA. Degas the mixture via ultrasonication for 10 minutes.
Phase 2: Sample Preparation
-
Analyte Dissolution: Dissolve 1.0 mg of racemic 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid in 1.0 mL of the prepared mobile phase.
-
Void Volume Marker: Prepare a 0.1 mg/mL solution of 1,3,5-tri-tert-butylbenzene in the mobile phase to accurately determine the dead time (
).
Phase 3: Chromatographic Execution
-
Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved at 220 nm (typically 10-15 column volumes).
-
Validation: Inject 5 µL of the void volume marker. Record
(expected ~3.0 min). -
Sample Injection: Inject 10 µL of the racemic analyte solution. Record the chromatogram for 25 minutes.
Phase 4: System Suitability & Validation Criteria
A successful protocol must self-validate against the following parameters:
-
Resolution (
): Must be for baseline separation. Calculated as . -
Symmetry Factor (
): Must fall between 0.9 and 1.2. If (tailing), verify the concentration and freshness of the TFA modifier, as evaporation of the volatile acid will expose active silanols[1].
References
- Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral st
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate)
- Characterization of a Thermally Induced Irreversible Conformational Transition of Amylose Tris(3,5-dimethylphenylcarbamate)
- State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases for enantioseparations by high-performance liquid chromatography, ResearchG
- Unveiling the Power of Computational Tools in Chiral Liquid Chrom
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Power of Computational Tools in Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Proper Disposal of 2-(2,3-Dihydrobenzo[b]dioxin-2-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
Proper Disposal of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and compliant management of this chemical waste.
Core Principles of Chemical Waste Management
The responsible disposal of any chemical reagent is paramount to ensuring a safe laboratory environment and protecting the wider ecosystem. The procedures outlined in this guide are based on the foundational principles of minimizing exposure, preventing environmental contamination, and adhering to all relevant federal, state, and local regulations. The structural alerts within 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, specifically the carboxylic acid moiety and the dihydro-benzodioxin ring system, necessitate a cautious and informed approach to its disposal.
Hazard Assessment and Risk Profile
Analog-Based Hazard Analysis:
Data from closely related compounds, such as 2,3-Dihydro-1,4-benzodioxin-2-acetic acid and other derivatives, suggest the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The dioxin-like core, while not a polychlorinated dibenzodioxin, warrants a cautious approach due to the general toxicological profile of this class of compounds. Dioxins and dioxin-like compounds are known for their potential as persistent organic pollutants (POPs) and some are classified as known or probable human carcinogens.[3] Therefore, it is prudent to handle 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid with the assumption that it may have long-term environmental and health effects.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effect | Recommended Precaution |
| Health Hazards | ||
| Oral Toxicity | Harmful if ingested | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Eye Irritation | Causes serious eye irritation | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory tract irritation | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
| Environmental Hazards | ||
| Aquatic Toxicity | Potentially harmful to aquatic life | Prevent release to the environment. Do not dispose of down the drain. |
| Persistence | Potential for environmental persistence | Dispose of as hazardous chemical waste through a licensed disposal company. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, from initial waste collection to final disposal.
Immediate Waste Collection and Segregation
-
Designated Waste Container: All waste containing 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, including neat compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated, properly labeled hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid". The approximate concentration and any other chemical constituents must also be listed.
-
Segregation: This waste stream should be segregated from other chemical waste streams, particularly strong bases, oxidizing agents, and reactive metals, to prevent inadvertent and dangerous reactions.
Neutralization of Acidic Waste (for dilute aqueous solutions)
For dilute aqueous solutions of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, neutralization can be a preliminary step to reduce the corrosivity of the waste. However, this does not render the waste non-hazardous , and the neutralized solution must still be disposed of as hazardous waste.
Neutralization Procedure:
-
Work in a Fume Hood: All neutralization procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the solution is concentrated, it should first be diluted by slowly adding it to a large volume of cold water.
-
Slow Addition of Base: While stirring the diluted acidic solution, slowly add a weak base, such as a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution. The addition should be done portion-wise to control the rate of reaction and any potential heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH for neutralization is between 6.0 and 8.0.[4][5]
-
Collection of Neutralized Waste: Once neutralized, the solution should be transferred to the designated hazardous waste container.
Final Disposal
-
Licensed Waste Disposal Vendor: All waste containing 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, whether neat, in solution (neutralized or not), or as contaminated solids, must be disposed of through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[6]
-
Packaging for Pickup: Ensure the waste container is securely sealed and the exterior is clean before scheduling a waste pickup with your EHS department.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid.
Caption: Decision workflow for the safe disposal of 2-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid.
References
-
BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]
-
Scientific Plastics. (2015, April 7). How are acids neutralized? Retrieved from [Link]
-
Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]
-
Sustainability Directory. (2026, February 22). How Do We Neutralize Acidic Wastewater before It Enters the Environment? Retrieved from [Link]
-
ACS Omega. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from a url linked to the original search result.
- Safety Data Sheet. (2016, February 15). Retrieved from a url linked to the original search result.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a url linked to the original search result.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET. Retrieved from a url linked to the original search result.
- Finar Limited. (2010, June 10). Material Safety Data Sheet 1,4-Dioxane MSDS. Retrieved from a url linked to the original search result.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET. Retrieved from a url linked to the original search result.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET. Retrieved from a url linked to the original search result.
- Chemical Waste Management Guide. (n.d.). Retrieved from a url linked to the original search result.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from a url linked to the original search result.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET. Retrieved from a url linked to the original search result.
-
Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved from [Link]
- California Department of Toxic Substances Control. (n.d.). Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. Retrieved from a url linked to the original search result.
- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane. Retrieved from a url linked to the original search result.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from a url linked to the original search result.
Sources
- 1. bw-water.com [bw-water.com]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 4. How are acids neutralized? - Scientific Plastics [scientificplastics.com]
- 5. waterandwastewater.com [waterandwastewater.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
